molecular formula C5H11ClFN B3113540 (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride CAS No. 1956377-21-1

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Cat. No.: B3113540
CAS No.: 1956377-21-1
M. Wt: 139.60
InChI Key: MVFFVXDWLQQNEH-JBUOLDKXSA-N
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Description

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H11ClFN and its molecular weight is 139.60. The purity is usually 95%.
BenchChem offers high-quality (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,3R)-3-fluorocyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFFVXDWLQQNEH-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target. Among the vast array of fluorinated building blocks, alicyclic amines such as (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride have emerged as valuable scaffolds. This technical guide provides an in-depth overview of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, its identifiers, synthesis, key applications in drug discovery, and essential experimental protocols.

Core Identifiers and Chemical Properties

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a chiral, fluorinated alicyclic amine hydrochloride salt. The cis relationship between the amine and fluorine substituents, combined with its specific stereochemistry, provides a conformationally constrained scaffold that is of significant interest for introducing fluorine into drug molecules in a spatially defined manner.

IdentifierValueSource
CAS Number 932706-21-3[1]
Molecular Formula C₅H₁₁ClFN[1]
Molecular Weight 139.60 g/mol [1]
Synonyms cis-3-Fluorocyclopentan-1-amine HCl, (1S,3R)-3-Fluorocyclopentanamine Hydrochloride[1]
Appearance White to off-white solid[1]
Storage Store at room temperature, keep dry and cool.

The Strategic Role of the 3-Fluorocyclopentylamine Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties. The 3-fluorocyclopentylamine scaffold offers several advantages:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the basicity of the amine group. This reduction in pKa can be beneficial for improving oral bioavailability by increasing the fraction of the neutral form of the drug at physiological pH, which can enhance membrane permeability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at the 3-position of the cyclopentyl ring can block potential sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.

  • Conformational Constraint: The cyclopentyl ring provides a degree of conformational rigidity. The specific stereochemistry of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride allows for a precise spatial orientation of the fluorine atom and the amino group, which can be exploited to optimize interactions with the target protein.

  • Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the overall impact on the molecule's logP will depend on the surrounding chemical environment. This allows for fine-tuning of a drug's solubility and permeability profile.

G cluster_0 Physicochemical & Pharmacokinetic Impact Modulation of pKa Modulation of pKa Metabolic Stability Metabolic Stability Conformational Constraint Conformational Constraint Lipophilicity Tuning Lipophilicity Tuning Drug Candidate Drug Candidate Drug Candidate->Modulation of pKa Impacts Drug Candidate->Metabolic Stability Impacts Drug Candidate->Conformational Constraint Impacts Drug Candidate->Lipophilicity Tuning Impacts

Synthesis of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride

Proposed Synthetic Pathway

G Start (1S,3R)-3-Fluorocyclopentanecarboxylic Acid Step1 Activation with DPPA, Toluene Start->Step1 Intermediate1 Isocyanate Intermediate Step1->Intermediate1 Step2 Trapping with Benzyl Alcohol Intermediate1->Step2 Intermediate2 N-Cbz Protected Amine Step2->Intermediate2 Step3 Catalytic Hydrogenation (Pd/C, H2), HCl Intermediate2->Step3 End (1S,3R)-3-Fluorocyclopentan-1-amine HCl Step3->End

Experimental Protocol: Modified Curtius Rearrangement

This protocol is adapted from the synthesis of analogous α-fluoroalkyl-substituted cyclopentane amines and serves as a representative procedure.

  • Isocyanate Formation:

    • To a solution of (1S,3R)-3-fluorocyclopentanecarboxylic acid in anhydrous toluene, add diphenylphosphoryl azide (DPPA) and triethylamine.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the rearrangement to the corresponding isocyanate. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the isocyanate peak around 2270 cm⁻¹).

  • Carbamate Formation:

    • Once the isocyanate formation is complete, add benzyl alcohol to the reaction mixture to trap the isocyanate as the N-Cbz protected amine.

    • Continue heating until the isocyanate peak in the IR spectrum has disappeared.

  • Deprotection and Salt Formation:

    • After cooling to room temperature, the crude N-Cbz protected amine is subjected to catalytic hydrogenation.

    • Dissolve the crude product in a suitable solvent such as methanol containing a source of HCl (e.g., HCl in dioxane or generated in situ).

    • Add palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the deprotection is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

Spectroscopic Characterization

While a publicly available, citable source for the spectra of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclopentyl ring protons and their coupling to each other and to the fluorine atom. The proton on the carbon bearing the fluorine (CHF) would likely appear as a downfield multiplet with a large one-bond H-F coupling constant. The proton on the carbon bearing the amino group (CHN) would also be a downfield multiplet. The remaining methylene protons on the cyclopentyl ring would appear as a series of complex multiplets. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals for the cyclopentyl ring carbons. The carbon attached to the fluorine (CF) would appear as a doublet with a large one-bond C-F coupling constant. The carbon attached to the nitrogen (CN) would also be deshielded.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free amine (C₅H₁₀FN) after loss of HCl.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic N-H stretching absorptions for the primary amine hydrochloride in the region of 3200-2800 cm⁻¹. A C-F stretching absorption would be expected in the range of 1100-1000 cm⁻¹.

Applications in Drug Discovery

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules. Its primary application is in the construction of novel drug candidates where the introduction of a fluorinated, conformationally restricted moiety is desired.

Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes are critical components of cytokine signaling pathways, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. Several approved and investigational JAK inhibitors incorporate fluorinated alicyclic scaffolds. While a specific example using (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride in a marketed drug is not publicly documented, its structural motifs are highly relevant to this class of inhibitors. The rationale for incorporating such a moiety includes:

  • Improved Selectivity: The defined stereochemistry can lead to more specific interactions with the target kinase, improving selectivity over other kinases and reducing off-target effects.

  • Enhanced Pharmacokinetics: The metabolic stability imparted by the fluorine atom can lead to improved oral bioavailability and a longer duration of action.

Experimental Protocols for Application

Amide Coupling

A common application of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is its use in amide bond formation to connect it to a larger molecular scaffold.

General Protocol for Amide Coupling using HATU:

  • Free Amine Liberation:

    • Dissolve (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride in an aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride and generate the free amine in situ.

  • Carboxylic Acid Activation:

    • In a separate flask, dissolve the carboxylic acid coupling partner in DMF.

    • Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base (e.g., DIPEA) to activate the carboxylic acid.

  • Coupling Reaction:

    • Add the solution of the free amine to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature until completion, which can be monitored by LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove unreacted starting materials and coupling byproducts.

    • The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated.

    • The crude product is then purified by column chromatography or preparative HPLC to yield the desired amide.

G cluster_0 Amine Preparation cluster_1 Acid Activation Amine_HCl (1S,3R)-3-Fluorocyclopentan-1-amine HCl Free_Amine Free Amine Solution Amine_HCl->Free_Amine Base DIPEA Base->Free_Amine Solvent1 DMF Solvent1->Free_Amine Coupling Amide Formation Free_Amine->Coupling Combine Carboxylic_Acid R-COOH Activated_Acid Activated Acid Carboxylic_Acid->Activated_Acid HATU HATU HATU->Activated_Acid Base2 DIPEA Base2->Activated_Acid Solvent2 DMF Solvent2->Activated_Acid Activated_Acid->Coupling Combine Workup Work-up & Purification Coupling->Workup Reaction Completion Final_Product Desired Amide Workup->Final_Product Isolation

Purity Analysis by HPLC

The purity of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride and its derivatives is typically assessed by High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore, derivatization may be necessary for UV detection, or alternative detection methods such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed. For chiral purity analysis, a chiral HPLC method would be required.

General Chiral HPLC Method Development:

  • Column Selection: Chiral stationary phases (CSPs) are necessary to separate enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

  • Mobile Phase: A typical mobile phase for chiral separations on polysaccharide-based columns is a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds are often used to improve peak shape.

  • Optimization: The separation can be optimized by adjusting the ratio of the non-polar solvent to the alcohol modifier, the type of alcohol, the flow rate, and the column temperature.

Safety and Handling

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a valuable and versatile building block for drug discovery. Its unique combination of stereochemistry, conformational rigidity, and the presence of a fluorine atom allows medicinal chemists to strategically modify lead compounds to improve their pharmacokinetic and pharmacodynamic properties. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in the development of novel therapeutics.

References

  • BenchChem. (2025). Application Note: Amide Coupling Protocols for 3,3-Difluorocyclopentanamine Hydrochloride. BenchChem.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]

Sources

An In-Depth Technical Guide to the pKa Values of Fluorine-Substituted Cyclopentyl Amines: Principles, Measurement, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the most critical parameters influenced by fluorination is the basicity (pKa) of amine functional groups, which governs a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive examination of the pKa values of fluorine-substituted cyclopentyl amines, a structural motif of growing importance in drug development. We will explore the fundamental electronic and conformational effects of fluorine substitution, detail rigorous experimental and computational protocols for accurate pKa determination, and present a systematic analysis of how pKa is modulated by the position, number, and stereochemistry of fluorine atoms. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorine substitution for the rational design of optimized therapeutic agents.

Introduction: The Strategic Imperative of Amine pKa Modulation

Amines are ubiquitous in pharmaceuticals, prized for their ability to form water-soluble salts and engage in crucial hydrogen-bonding interactions with biological targets.[1] However, the basicity of an amine, quantified by its pKa value, is a delicate parameter that often requires precise tuning. An amine's pKa dictates its ionization state at physiological pH (≈7.4), which directly impacts properties such as:

  • Solubility and Permeability: The balance between the charged (protonated) and neutral (free base) forms affects aqueous solubility and the ability to cross lipid membranes.[2]

  • Target Binding: The protonation state can be critical for forming ionic bonds or specific hydrogen bonds within a receptor's active site.[3]

  • Off-Target Effects: High basicity is often associated with adverse effects, such as binding to the hERG potassium channel (cardiotoxicity) or inhibition of cytochrome P450 enzymes.[1]

  • Metabolic Stability: The introduction of fluorine can enhance metabolic stability against oxidation by enzymes like cytochrome P450.[4]

Fluorine, with its high electronegativity and minimal steric footprint, provides an ideal tool for modulating amine basicity without drastically altering molecular size.[5][6] This guide focuses specifically on the cyclopentylamine scaffold, a common bioisostere for other cyclic and acyclic amines, to provide a detailed framework for understanding and predicting the impact of fluorination.

The Physicochemical Basis of Fluorine's Influence on Basicity

The primary mechanism by which fluorine reduces the basicity of a nearby amine is the inductive effect . As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bonds of the cyclopentyl ring.

This electron withdrawal destabilizes the corresponding ammonium cation (R₃NH⁺) formed upon protonation. A less stable cation corresponds to a weaker base, and consequently, a lower pKa value. The magnitude of this pKa depression is highly sensitive to the topological distance between the fluorine atom(s) and the nitrogen center.[4]

Key Principles of pKa Modulation:
  • Distance Dependence: The inductive effect decays rapidly with distance. A fluorine atom at the C2 position (β to the amine) will have a much stronger pKa-lowering effect than one at the C3 position (γ to the amine). This attenuation is typically a factor of 0.5 for each additional σ-bond separating the fluorine and the amine.[4]

  • Additivity: The introduction of multiple fluorine atoms generally results in an additive decrease in pKa. For example, a gem-difluoro substitution at the C2 position will lower the pKa more significantly than a single fluorine at the same position.[4]

  • Stereochemistry: In cyclic systems like cyclopentane, the conformation of the ring and the relative orientation of substituents are critical. An equatorial fluorine may exert a slightly different electronic effect than an axial one due to differences in orbital overlap and through-space interactions.[1]

Methodologies for Accurate pKa Determination

Reliable pKa data is the foundation of structure-property relationship (SPR) analysis. Both experimental and computational methods are essential tools for the medicinal chemist.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and reliability. The protocol below describes a self-validating system for generating high-quality data.

Objective: To determine the pKa of a fluorine-substituted cyclopentylamine hydrochloride salt.

Materials:

  • Calibrated pH meter and electrode (e.g., Ag/AgCl)

  • Autotitrator or manual burette (Class A)

  • Temperature probe

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Degassed, deionized water (18 MΩ·cm)

  • Nitrogen or Argon gas supply

  • Analyte sample (typically 1-5 mg of the HCl salt)

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (typically 25 °C). Ensure the slope is within the acceptable range (98-102%).

  • Sample Preparation: Accurately weigh the amine salt and dissolve it in a known volume of deionized water (e.g., 20 mL) in a thermostatted titration vessel. Maintain a constant temperature throughout the experiment.

  • Inert Atmosphere: Purge the solution with nitrogen or argon for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement by forming carbonic acid.

  • Titration - Acidic Range: Add a small, known excess of standardized 0.1 M HCl to ensure the amine is fully protonated at the start of the titration.

  • Titration - Basic Range: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of NaOH added.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative plot corresponds to the equivalence point.

  • System Validation: After titrating the analyte, titrate a known standard with a similar pKa (e.g., Tris buffer) to confirm the accuracy of the entire system (solutions, calibration, and equipment).

Workflow for Experimental pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis & Validation cal Calibrate pH Meter (3-point) prep_sample Dissolve Amine Salt in Degassed H2O cal->prep_sample inert Establish Inert Atmosphere (N2/Ar) prep_sample->inert add_hcl Add Excess Std. HCl (Ensure full protonation) inert->add_hcl titrate_naoh Titrate with Std. NaOH (Record pH vs. Volume) add_hcl->titrate_naoh plot Plot Titration Curve (pH vs. Volume) titrate_naoh->plot calc_pka Determine pKa (Half-Equivalence Point) plot->calc_pka validate Validate with Standard calc_pka->validate

Caption: Workflow for potentiometric pKa determination.

Computational Protocol: DFT-Based pKa Prediction

Computational methods provide a rapid means to estimate pKa values, guiding synthetic efforts. Density Functional Theory (DFT) coupled with a continuum solvent model is a widely accepted approach.[7]

Objective: To calculate the aqueous pKa of a fluorine-substituted cyclopentylamine using a thermodynamic cycle.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Step-by-Step Methodology:

  • Structure Optimization:

    • Build the 3D structures of both the neutral amine (B) and its protonated form (BH⁺).

    • Perform geometry optimizations for both species in the gas phase using a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Perform subsequent geometry optimizations in a simulated aqueous environment using a continuum solvent model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).[7] Using solution-phase optimized geometries is crucial for accuracy, especially if intramolecular hydrogen bonding is possible.[7]

  • Frequency Calculation: Perform vibrational frequency calculations on the solution-phase optimized structures to obtain the thermal corrections to Gibbs free energy (G_corr). Confirm that there are no imaginary frequencies, which would indicate a saddle point rather than a true energy minimum.

  • Gibbs Free Energy Calculation: The absolute Gibbs free energy in solution (G_sol) for each species is calculated as: G_sol = E_sol + G_corr where E_sol is the electronic energy in the solvent model.

  • pKa Calculation via Thermodynamic Cycle: The pKa is calculated using the following equation: pKa = (G_sol(B) + G_sol(H⁺) - G_sol(BH⁺)) / (2.303 * RT)

    • ΔG_sol = G_sol(B) + G_sol(H⁺) - G_sol(BH⁺) is the Gibbs free energy change of the deprotonation reaction in solution.

    • The value for the Gibbs free energy of the proton in water, G_sol(H⁺) , is a well-established but challenging term. An experimental value of -265.9 kcal/mol is commonly used to improve accuracy.[8]

    • R is the gas constant, and T is the temperature (298.15 K).

  • Empirical Correction (Optional but Recommended): To further improve accuracy, calculate the pKa for a set of known, structurally similar amines (a training set). A linear regression of the calculated pKa vs. experimental pKa can be used to generate a correction factor for the target molecule.[9]

Systematic Analysis of pKa in Fluorinated Cyclopentyl Amines

The pKa of the parent cyclopentylamine is approximately 10.6-10.7.[10] Fluorine substitution systematically lowers this value. The table below summarizes the expected pKa trends based on the principles of inductive effects and data from analogous systems.[4][11]

CompoundSubstitution PatternExpected pKa RangeΔpKa (vs. Parent)Key Rationale
CyclopentylamineUnsubstituted (Parent)10.6 - 10.70Baseline basicity of the alicyclic amine.
cis/trans-2-FluorocyclopentylamineC2-mono-fluoro (β-position)8.9 - 9.2-1.5 to -1.8Strong inductive effect from the β-fluorine significantly destabilizes the ammonium ion.[4]
cis/trans-3-FluorocyclopentylamineC3-mono-fluoro (γ-position)9.8 - 10.1-0.6 to -0.9Attenuated inductive effect due to increased distance from the nitrogen center.[4]
2,2-DifluorocyclopentylamineC2-gem-difluoro7.2 - 7.6-3.1 to -3.5Additive and strong inductive effect from two β-fluorine atoms leads to a dramatic decrease in basicity.[4]
3,3-DifluorocyclopentylamineC3-gem-difluoro9.0 - 9.3-1.4 to -1.7Additive but attenuated inductive effect from two γ-fluorine atoms.
trans-2,5-DifluorocyclopentylamineSymmetrical C2,C5-difluoro~8.8 - 9.1~-1.6 to -1.9Combined effect of two β-fluorine atoms, similar to a single C2-fluoro but slightly stronger.

Impact of Fluorine Substitution on Amine pKa

G cluster_factors Modulating Factors cluster_effects Physicochemical Effects cluster_outcome Outcome F_Pos Fluorine Position Inductive Inductive Effect (-I, Electron Withdrawal) F_Pos->Inductive F_Num Number of Fluorines F_Num->Inductive F_Stereo Stereochemistry Conform Conformational Changes (Ring Pucker) F_Stereo->Conform pKa_Decrease Significant pKa Decrease (Weaker Base) Inductive->pKa_Decrease Conform->pKa_Decrease

Caption: Factors influencing the pKa of fluorinated amines.

Application in Drug Design: A Case Study Perspective

Tuning the basicity of a cyclopentylamine moiety can have profound effects on a drug candidate's profile. Consider a hypothetical CNS drug candidate containing a cyclopentylamine for which high brain penetration is desired.

  • Initial Challenge: The parent compound with an unsubstituted cyclopentylamine (pKa ≈ 10.7) may be a substrate for P-glycoprotein (Pgp), an efflux transporter that limits brain exposure.[12] Highly basic amines are often recognized by Pgp.

  • Fluorine-Based Solution: Introducing a gem-difluoro group at the C3 position (3,3-difluorocyclopentylamine) would be expected to lower the pKa to ≈ 9.1. This significant reduction in basicity can disrupt the key interactions required for Pgp recognition, thereby reducing efflux and improving the brain-to-plasma ratio.[12]

  • Rationale for C3 vs. C2: While a 2,2-difluoro substitution would lower the pKa even more dramatically (to ≈ 7.4), this might render the amine insufficiently basic to form a stable, soluble salt for formulation or to engage in a critical ionic interaction with the target receptor. The C3 substitution offers a more nuanced modulation, achieving the desired reduction in efflux potential while preserving essential basicity.

This example illustrates how a predictive understanding of fluorine's effect on pKa allows for a rational, hypothesis-driven approach to overcoming common challenges in drug discovery, such as poor CNS penetration or off-target activity.[1][12]

Conclusion

The pKa of fluorine-substituted cyclopentyl amines is a predictable and tunable property governed by the powerful inductive effect of fluorine. The magnitude of pKa depression is directly related to the number of fluorine atoms and their proximity to the amine nitrogen. A thorough understanding of these principles, combined with robust experimental and computational methods for pKa determination, empowers medicinal chemists to precisely engineer the basicity of drug candidates. This control is critical for optimizing a molecule's ADMET profile, enhancing target affinity, and ultimately designing safer and more effective medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (This reference is conceptually represented by the search results discussing the general effects of fluorine on amine basicity, such as[4]).

  • Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

  • Haskel, A., et al. (2013). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5206-5211. [Link]

  • Sumon, K. Z., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(1), 148. [Link]

  • Grygorenko, O. O., et al. (2020). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 26(48), 10977-10988. (Available via ResearchGate). [Link]

  • ResearchGate. (2020). A)–C) Changes in pKa(H) measured for amines. [Link]

  • Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]

  • Melnykov, K. P., et al. (2024). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69. [Link]

  • Jang, Y. H., et al. (2003). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 107(1), 314-321. [Link]

  • Ianno, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5857. [Link]

  • Vikić-Topić, D., & Kovaček, D. (2009). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 82(2), 475-481. [Link]

  • ResearchGate. (2025). LogP values for fluorinated phenylcyclohexanes. [Link]

  • Higashi, M., et al. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 25(16), 3588. [Link]

  • Klicić, J. J., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17350-17361. [Link]

  • Sumon, K. Z., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Thesis. [Link]

  • ResearchGate. (2024). A comprehensive study of physicochemical properties (pKa, LogP, and intrinsic microsomal clearance). [Link]

  • Siji, V. K., et al. (2014). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 93, 113-120. [Link]

  • ResearchGate. (2024). Synthesis of polyfluorinated cyclopentanones. [Link]

Sources

Safety data sheet (SDS) for (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety & Handling Architecture for (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride

Document Control:

  • Target Compound: (1S,3R)-3-Fluorocyclopentan-1-amine hydrochloride[1]

  • CAS Registry Number: 932706-21-3 (Isomer Specific)

  • Document Type: Technical Safety & Operational Guide

  • Version: 2.0 (Research & Development Grade)

Part 1: Executive Summary & Strategic Value

In modern medicinal chemistry, (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride serves as a critical chiral building block. It is frequently employed to introduce a conformational restriction into a drug scaffold while leveraging the "fluorine effect"—modulating pKa, lipophilicity (LogD), and metabolic stability without significantly altering steric bulk compared to a hydrogen atom.

However, the specific stereochemistry ((1S,3R) vs. (1R,3S) or the cis isomers) profoundly affects biological activity. Therefore, this guide prioritizes stereochemical integrity alongside chemical safety .

Part 2: Chemical Identity & Physicochemical Integrity

This section establishes the "Self-Validating System." Do not rely solely on the label. Verification upon receipt is mandatory due to the difficulty in separating cyclopentyl diastereomers.

Substance Identification
ParameterSpecificationNotes
IUPAC Name (1S,3R)-3-fluorocyclopentan-1-amine hydrochlorideTrans-relationship between amine and fluorine.
CAS Number 932706-21-3 Specific to (1S,3R).[1] Verify against (1R,3R) [CAS: 2567489-50-1].
Molecular Formula C₅H₁₁ClF NFree base: C₅H₁₀FN
Molecular Weight 139.60 g/mol Salt form ensures stability.
Physical State White to off-white crystalline solidHighly hygroscopic.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexane).
The Self-Validating Protocol (Quality Control)

Before introducing this reagent into a synthesis, you must validate its identity. The primary risk is epimerization or incorrect diastereomer supply.

  • Validation Step 1: ¹⁹F NMR (The Gold Standard)

    • Rationale: ¹H NMR is often too cluttered in the cyclopentyl region to distinguish diastereomers. ¹⁹F NMR provides a clean, distinct signal.[2]

    • Expectation: The chemical shift and coupling constants (

      
      ) differ significantly between cis and trans isomers due to the Karplus relationship and through-space interactions.
      
    • Protocol: Dissolve ~5mg in DMSO-d₆. Acquire non-decoupled ¹⁹F NMR.

  • Validation Step 2: Optical Rotation

    • Rationale: Distinguishes the (1S,3R) enantiomer from the (1R,3S) enantiomer, which NMR cannot do without a chiral shift reagent.

ValidationWorkflow Receipt Receipt of Material (CAS 932706-21-3) Visual Visual Inspection (Crystalline vs Clumped) Receipt->Visual NMR 19F NMR Analysis (Confirm Diastereomer) Visual->NMR If solid Rotation Optical Rotation (Confirm Enantiomer) NMR->Rotation Purity >95% Decision Go/No-Go Decision Rotation->Decision Decision->Receipt Fail (Quarantine) Release Release for Synthesis Decision->Release Pass

Figure 1: Analytical validation workflow to ensure stereochemical integrity before synthesis.

Part 3: Critical Hazard Architecture

Unlike generic SDS documents, this section analyzes the mechanistic hazards relevant to a research environment.

GHS Classification & Toxicological Context
Hazard ClassH-CodeStatementMechanistic Insight
Skin Irritation H315 Causes skin irritation.[3][4]Amine salts are acidic in solution; free amines (if liberated) are basic and lipophilic, penetrating the stratum corneum.
Eye Irritation H319 Causes serious eye irritation.[3][4]High risk of corneal opacity due to pH shock and cationic interaction with mucosal membranes.
STOT-SE H335 May cause respiratory irritation.[5]Dust inhalation triggers mucosal inflammation.
The Fluorine Factor: Thermal Decomposition

Critical Warning: While the C-F bond is strong, combustion or exposure to strong acids at high temperatures can liberate Hydrogen Fluoride (HF) .

  • Risk: In a fire, this compound does not just produce NOₓ and HCl; it produces HF, which causes deep, penetrating tissue burns and systemic calcium depletion.

  • Mitigation: Do not use standard glass waste containers if the material is being disposed of in bulk with strong acids.

Part 4: Operational Safety & Handling Protocols

Hygroscopicity Management

Amine hydrochlorides are notoriously hygroscopic. Absorption of water leads to:

  • Stoichiometric Errors: Weighing "wet" salt leads to under-loading the reagent in reactions.

  • Hydrolysis Risks: If used in water-sensitive reactions (e.g., amide coupling with acid chlorides), the absorbed water will quench the electrophile.

Protocol: The "Dry-Chain" Transfer

  • Storage: Store at room temperature in a desiccator or under inert gas (Nitrogen/Argon).

  • Weighing:

    • Ideal: Weigh inside a glovebox.

    • Standard: Allow the bottle to warm to room temperature before opening to prevent condensation. Weigh quickly into a tared, dry vial.

  • Drying: If the solid appears "clumpy" or sticky, dry under high vacuum (0.1 mbar) at 40°C for 4 hours before use.

Reaction Setup (Fume Hood)
  • Engineering Controls: All handling must occur in a certified chemical fume hood operating at face velocity >0.5 m/s.

  • PPE: Nitrile gloves (double gloving recommended if handling >1g), lab coat, and ANSI-rated safety glasses.

HandlingProtocol Storage Storage: Desiccator/Inert Gas Equilibrate Equilibrate to Room Temp (Prevent Condensation) Storage->Equilibrate Inspect Check Flowability Equilibrate->Inspect Dry Vacuum Dry (40°C, 4h) Inspect->Dry Clumpy/Sticky Weigh Weigh & Dissolve Immediately Inspect->Weigh Free Flowing Dry->Weigh

Figure 2: "Dry-Chain" handling protocol to prevent stoichiometric errors due to hygroscopicity.

Part 5: Emergency Response Protocols

This section dictates the immediate actions required during an exposure event.

First Aid Decision Matrix
Exposure RouteImmediate ActionSecondary Action
Eye Contact Irrigate immediately for 15 minutes. Lift eyelids.Seek medical attention.[3][4][6][7][8] Do not apply neutralizing agents.
Skin Contact Brush off dry particles first, then wash with soap/water.If redness persists, consult a dermatologist.
Inhalation Move to fresh air.[6][7]If breathing is difficult, administer oxygen (trained personnel only).
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a Poison Control Center immediately.[6]
Spill Management
  • Small Spill (<5g):

    • Wear PPE (including N95 mask if dust is visible).

    • Cover with a damp paper towel to prevent dust generation.

    • Sweep up and place in a solid waste container.

    • Clean surface with weak base (e.g., Sodium Bicarbonate solution) to neutralize traces.

  • Large Spill (>5g): Evacuate the area. Contact EHS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627, (1S,3R)-3-Fluorocyclopentan-1-amine hydrochloride. Retrieved from [Link]

  • Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

The Fluorine Effect in Chiral Scaffolds: A Technical Guide to (1S,3R)-3-Fluorocyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Role: Chiral Building Block / Bioisostere CAS: 932706-21-3 (HCl salt) Key Utility: pKa Modulation, Conformational Restriction, Metabolic Stability

(1S,3R)-3-fluorocyclopentan-1-amine is a high-value chiral motif in modern medicinal chemistry, primarily utilized to optimize the physicochemical profile of drug candidates. Unlike its non-fluorinated parent (cyclopentanamine), this fluorinated scaffold introduces a strong dipole and an inductive electron-withdrawing effect without significantly altering steric bulk. This guide details its structural properties, validated synthetic protocols, and strategic application in lead optimization, specifically within kinase and GPCR inhibitor programs.

Part 1: Structural & Physicochemical Analysis

The "Fluorine Effect" on Basicity and Lipophilicity

The strategic introduction of a fluorine atom at the C3 position of the cyclopentyl ring exerts a profound effect on the amine's basicity through the inductive effect (-I) .

  • pKa Modulation: The electron-withdrawing nature of fluorine pulls electron density through the

    
    -framework, destabilizing the protonated ammonium species. This typically lowers the pKa by 1.5 to 2.0 log units  compared to the non-fluorinated analog.
    
    • Cyclopentanamine pKa: ~10.6

    • (1S,3R)-3-fluorocyclopentan-1-amine pKa: ~9.0

    • Impact: Reduced basicity decreases the percentage of ionized drug at physiological pH (7.4), enhancing membrane permeability (LogD) and reducing potential hERG channel liability often associated with high-pKa basic amines.

Conformational Restriction

In the (1S,3R) cis-isomer, the relationship between the amine and the fluorine atom dictates the ring's preferred envelope conformation.

  • Stereochemistry: The (1S,3R) configuration places the amine and fluorine groups in a cis relationship relative to the ring plane.

  • Puckering: To minimize 1,3-diaxial steric interactions and maximize electrostatic stability (dipole alignment), the ring adopts a specific puckered conformation. This "pre-organization" reduces the entropic penalty upon binding to a protein target, a concept known as conformational restriction .

PropertyCyclopentanamine(1S,3R)-3-Fluorocyclopentan-1-amineMedicinal Chem Benefit
pKa (Conj. Acid) ~10.6~9.0Improved CNS penetration; reduced hERG risk.
LogP ~0.8~0.5 - 0.7Lower lipophilicity reduces non-specific binding.
C-F Bond Strength N/A~110 kcal/molBlocks metabolic oxidation at the C3 position.
H-Bond Capacity 2 Donors2 Donors + F-AcceptorFluorine can act as a weak H-bond acceptor.

Part 2: Synthetic Methodologies

The synthesis of (1S,3R)-3-fluorocyclopentan-1-amine typically relies on Deoxofluorination with Inversion , ensuring high enantiomeric excess (ee). The starting material is the trans-alcohol, (1S,3S)-3-aminocyclopentan-1-ol.

Synthesis Workflow Diagram

Synthesis_Workflow Start (1S,3S)-3-Aminocyclopentan-1-ol (Trans-isomer) Protection N-Protection (Boc2O, TEA) Start->Protection Intermediate1 (1S,3S)-N-Boc-3-aminocyclopentanol Protection->Intermediate1 Fluorination Deoxofluorination (DAST or Deoxo-Fluor) -78°C to RT Intermediate1->Fluorination SN2 Inversion Intermediate2 (1S,3R)-N-Boc-3-fluorocyclopentanamine (Cis-isomer, Inverted) Fluorination->Intermediate2 Deprotection Deprotection (HCl/Dioxane) Intermediate2->Deprotection Product (1S,3R)-3-Fluorocyclopentan-1-amine HCl Deprotection->Product

Caption: Stereoselective synthesis via nucleophilic fluorination with inversion of configuration.

Detailed Protocol: Deoxofluorination Strategy

Objective: Synthesize (1S,3R)-3-fluorocyclopentan-1-amine from (1S,3S)-N-Boc-3-aminocyclopentanol.

Reagents:

  • Substrate: (1S,3S)-N-Boc-3-aminocyclopentanol (1.0 eq)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated NaHCO3

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with (1S,3S)-N-Boc-3-aminocyclopentanol dissolved in anhydrous DCM under Nitrogen atmosphere. Cool the solution to -78°C .

  • Addition: Add DAST dropwise via syringe. Critical: Maintain temperature below -60°C to prevent elimination side-products (cyclopentene formation).

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–12 hours. The reaction proceeds via an SN2 mechanism, inverting the C3 stereocenter from S to R.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the N-Boc protected intermediate.

  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir at RT for 2 hours. Concentrate to dryness to obtain the (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride as a white hygroscopic solid.

Part 3: Medicinal Chemistry Applications[1][2][3]

Case Study: c-Kit Kinase Inhibitors

A prominent application of this building block is found in the optimization of c-Kit inhibitors for oncology (e.g., gastrointestinal stromal tumors).

The Challenge: Early lead compounds containing simple pyrrolidine or cyclopentyl amines often exhibit:

  • High basicity (pKa > 10), leading to lysosomal trapping.

  • Rapid metabolic oxidation at the C3/C4 positions.

The Solution: Incorporating the (1S,3R)-3-fluorocyclopentyl motif.

  • Patent Reference: WO2024029489A1 describes compounds such as 6-(((1S,3R)-3-Fluorocyclopentyl)(methyl)amino)nicotinonitrile.

  • Mechanism: The fluorine atom blocks the metabolic "soft spot" on the ring and lowers the amine pKa, improving the drug's unbound fraction in the brain and tumor microenvironment.

Lead Optimization Logic Flow

The following diagram illustrates the decision-making process for selecting this specific chiral building block during a Structure-Activity Relationship (SAR) campaign.

SAR_Logic Lead Lead Compound (Cyclopentyl Amine) Problem Issues Identified: 1. High Basicity (hERG risk) 2. Metabolic Oxidation (C3) Lead->Problem Strategy Strategy: Fluorine Scan (Bioisosteric Replacement) Problem->Strategy Selection Select (1S,3R)-3-Fluorocyclopentan-1-amine (Cis-isomer) Strategy->Selection Why Cis? Conformational fit Outcome Optimized Candidate: 1. pKa lowered (~9.0) 2. C3 blocked from CYP450 3. Maintained H-bond network Selection->Outcome

Caption: SAR decision tree for transitioning from alkyl amines to fluorinated bioisosteres.

Part 4: Handling & Quality Control

Stability & Storage
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at 2-8°C under inert gas (Argon/Nitrogen).

  • Racemization: The C-F stereocenter is generally stable under standard coupling conditions (amide bond formation, reductive amination). However, avoid strong Lewis acids at high temperatures which could trigger HF elimination.

Analytical Validation

To ensure the integrity of the chiral building block before use:

  • 1H NMR (DMSO-d6): Look for the distinct geminal H-F coupling pattern at the C3 position (multiplet,

    
     ~5.1-5.3 ppm, 
    
    
    
    Hz).
  • 19F NMR: A single signal confirms chemical purity (typically ~ -170 to -180 ppm, decoupled).

  • Chiral HPLC: Essential to verify enantiomeric excess (>98% ee), as the trans isomer (1R,3R) has significantly different biological properties.

References

  • ChemicalBook. (2025). Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- Properties and Suppliers. Retrieved from

  • World Intellectual Property Organization. (2024). WO2024029489A1 - Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof. Retrieved from

  • ChemRxiv. (2025).[1] α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Retrieved from

  • ResearchGate. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (Analogous chemistry for fluorinated cycloalkylamines). Retrieved from

  • Sigma-Aldrich. (2025). (1R,3R)-3-Fluorocyclopentan-1-amine hydrochloride Product Information. (Reference for trans-isomer comparison). Retrieved from

Sources

Fluorinated Cyclopentane Amine Derivatives: Strategic Scaffold Design & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small-molecule therapeutics, the fluorinated cyclopentane amine scaffold represents a high-value pharmacophore.[1] It offers a unique intersection of three critical design elements: conformational restriction , pKa modulation , and metabolic blocking . Unlike flexible alkyl chains, the cyclopentane ring imposes specific vectoral alignment of substituents. When coupled with fluorine substitution, this scaffold allows medicinal chemists to "tune" the basicity of the amine (lowering pKa by 1–2 units) while simultaneously blocking oxidative metabolism at the


- or 

-positions. This guide details the structural dynamics, physicochemical advantages, and scalable synthetic protocols for this privileged class of building blocks.

Structural Dynamics: The Fluorine Effect

The introduction of fluorine into a cyclopentane ring is not merely a steric or lipophilic modification; it fundamentally alters the ring's conformation through stereoelectronic effects.

The "Envelope" and the Gauche Effect

Cyclopentane rings naturally adopt an "envelope" conformation to minimize torsional strain. The introduction of fluorine creates a preference for specific puckering modes due to the gauche effect (preference for


 hyperconjugation) and dipole minimization.
  • 
    -Fluorination:  When fluorine is adjacent to the amine, the trans relationship is often favored to minimize dipole repulsion between the C-F and C-N bonds.
    
  • Gem-difluorination: The 3,3-difluoro motif creates a "lock" on the ring pucker, often forcing the C3 carbon to the flap of the envelope to relieve transannular strain.

Visualizing the Conformational Lock

The following diagram illustrates the stereoelectronic logic governing the stability of these derivatives.

G cluster_0 Stereoelectronic Forces cluster_1 Conformational Outcome Gauche Gauche Effect (Hyperconjugation) Envelope Defined Envelope Pucker Gauche->Envelope Stabilizes Dipole Dipole Minimization (C-F vs C-N) Dipole->Envelope Directs Flap Steric 1,3-Diaxial Repulsion Steric->Envelope Limits Twist Vector Fixed Vector Alignment Envelope->Vector Result

Figure 1: Stereoelectronic forces driving the conformational preference of fluorinated cyclopentanes.

Physicochemical Profiling

The strategic placement of fluorine allows for precise tuning of the amine's basicity and the molecule's overall lipophilicity.

Table 1: Comparative Physicochemical Properties

Data approximated based on matched molecular pair analysis.

PropertyCyclopentanamine (Ref)3-Fluorocyclopentanamine3,3-Difluorocyclopentanamine
pKa (Conj. Acid) ~10.6~9.2~8.5
LogP 0.80.60.9
LogD (pH 7.4) -2.5-1.4-0.3
Metabolic Stability Low (CYP oxid. at C3)ModerateHigh (Blocked C3)
H-Bond Donor 222

Key Insight: The 3,3-difluoro analog significantly lowers the pKa (by ~2 units). This increases the fraction of the neutral species present at physiological pH (7.4), thereby improving membrane permeability (higher LogD) and reducing the risk of hERG channel inhibition, which is often associated with high-pKa basic amines.

Strategic Synthesis: Scalable Protocols

Synthesizing fluorinated cyclopentane amines requires navigating the instability of


-fluoro ketones and the potential for elimination. Two primary routes are recommended: the Dieckmann Condensation  (for scale-up) and Deoxofluorination  (for diversity).
Route A: The Dieckmann Approach (Scale-Up Preferred)

This route avoids the use of hazardous fluorinating reagents like DAST on a late-stage intermediate, making it safer for multi-gram synthesis.

Synthesis Start Diethyl 2,2-difluoroadipate Step1 Dieckmann Condensation (NaOEt, Toluene) Start->Step1 Inter1 Intermediate: Beta-keto ester Step1->Inter1 Step2 Hydrolysis & Decarboxylation (HCl, Reflux) Inter1->Step2 Ketone 3,3-Difluorocyclopentanone Step2->Ketone Step3 Reductive Amination (NH4OAc, NaBH3CN) Ketone->Step3 Product 3,3-Difluorocyclopentanamine Hydrochloride Step3->Product

Figure 2: Scalable synthesis of 3,3-difluorocyclopentanamine via Dieckmann condensation.

Detailed Protocol: Synthesis of 3,3-Difluorocyclopentanamine HCl

Target: 3,3-Difluorocyclopentan-1-amine hydrochloride (CAS: 939398-48-8)[2]

Stage 1: 3,3-Difluorocyclopentanone [3]
  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel under N2 atmosphere.

  • Condensation: Charge with sodium ethoxide (1.1 eq) in anhydrous toluene. Cool to 0°C. Add diethyl 2,2-difluoroadipate (1.0 eq) dropwise over 1 hour.

  • Reaction: Warm to room temperature and stir for 16 hours. The mixture will become a thick slurry.

  • Decarboxylation: Add 6M HCl (excess) carefully to quench. Heat the biphasic mixture to reflux (vigorous stirring) for 4–6 hours to effect hydrolysis and decarboxylation.

  • Workup: Cool to RT. Separate layers. Extract aqueous layer with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate carefully (product is volatile).

    • Checkpoint: 3,3-Difluorocyclopentanone is a volatile liquid. Distillation is recommended for purification.

Stage 2: Reductive Amination
  • Imine Formation: Dissolve 3,3-difluorocyclopentanone (1.0 eq) in MeOH. Add ammonium acetate (10 eq). Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add sodium cyanoborohydride (1.2 eq) portion-wise.

    • Safety: HCN gas may evolve; ensure proper ventilation.

  • Quench: Stir for 12 hours. Quench with 1M NaOH to pH > 10.

  • Extraction: Extract with DCM (3x). Combine organics, dry over Na2SO4, and concentrate.

  • Salt Formation: Dissolve the crude amine in Et2O. Add 2M HCl in Et2O dropwise. The white precipitate is collected by filtration.

    • Yield: Typically 60–75% over two steps.

Case Study: OV329 (GABA-AT Inactivator)

The power of this scaffold is exemplified in OV329 , a potent inactivator of


-aminobutyric acid aminotransferase (GABA-AT) developed for epilepsy and addiction treatment.[4]
  • Molecule: (S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid.[4]

  • Mechanism: OV329 utilizes the cyclopentene ring to present a "suicide substrate" to the enzyme. The fluorine atoms are not just bystanders; they modulate the reactivity of the Michael acceptor generated within the enzyme's active site.

  • Why it works: The rigid cyclopentane/ene scaffold positions the amine and carboxylate groups to perfectly mimic GABA, while the fluorinated moiety ensures that once the enzyme attacks, the covalent bond formed is irreversible. This demonstrates the scaffold's ability to combine bioisosterism (mimicking GABA) with reactive functionality (mechanism-based inhibition).

Future Outlook

  • Flow Chemistry: The use of DAST/Deoxo-Fluor in batch mode is hazardous at scale. Continuous flow protocols using microreactors are emerging as the standard for generating fluorinated cyclopentane building blocks, allowing for higher temperatures and pressure with reduced safety risks.

  • Chiral Resolution: Asymmetric synthesis of these rings remains challenging. Recent advances in biocatalysis (transaminases) allow for the direct, enantioselective amination of fluorinated ketones, bypassing the need for chiral resolution of racemates.

References

  • BenchChem. (2025).[3][5][6][7][8] Application Notes and Protocols for the Scale-up Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride. Link

  • Moschitto, M. J., & Silverman, R. B. (2018). Synthesis of (S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329), a Potent Inactivator of γ-Aminobutyric Acid Aminotransferase.[4] Organic Letters, 20(15), 4589–4592. Link

  • Meanwell, N. A. (2018).[9] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[9]

  • Grygorenko, O. O., et al. (2022).[9][10] Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21).[10] Link

  • PubChem. (2025). 3,3-Difluorocyclopentan-1-amine hydrochloride Compound Summary. Link

Sources

Thermodynamic stability of (1S,3R)-3-fluorocyclopentan-1-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability & Solid-State Characterization of (1S,3R)-3-Fluorocyclopentan-1-amine Salts Content Type: Technical Whitepaper / Application Guide Audience: Process Chemists, Solid-State Scientists, and Drug Development Leads

Executive Summary

The thermodynamic stability of chiral fluorinated amine salts is a critical parameter in early-phase drug development, particularly for intermediates like (1S,3R)-3-fluorocyclopentan-1-amine (CAS 932706-21-3). This scaffold, often utilized in the synthesis of PARP inhibitors and antiviral agents, presents unique stereoelectronic challenges. The presence of a highly electronegative fluorine atom on a flexible cyclopentane ring introduces specific conformational preferences (ring puckering) and electrostatic dipoles that significantly influence lattice energy and hygroscopicity.

This guide provides a rigorous framework for evaluating the thermodynamic landscape of these salts. We move beyond simple melting point determination to a comprehensive analysis of phase behavior, polymorphic risk, and solvate formation, ensuring the selection of a salt form that survives the rigors of GMP scale-up.

Molecular Architecture & Stereoelectronic Drivers

To understand the stability of the salt, one must first understand the free base. The (1S,3R) configuration of 3-fluorocyclopentan-1-amine represents the trans isomer. Unlike the cis isomer, where substituents may adopt a 1,3-diaxial-like relationship leading to steric strain, the trans isomer allows for a more energetically favorable equatorial-equatorial or pseudo-equatorial arrangement, depending on the ring envelope conformation.

1.1 The Fluorine Gauche & Dipole Effect

In the solid state, the stability of the amine salt (


) is governed by the maximization of electrostatic interactions and hydrogen bonding networks.
  • Dipole Alignment: The C-F bond creates a permanent dipole. In the crystal lattice, the ammonium cation (

    
    ) will orient to maximize attraction to the counter-ion (
    
    
    
    ) while simultaneously engaging in favorable electrostatic interactions with the fluorine of adjacent molecules (F...H-N bonding).
  • Lattice Energy: The introduction of fluorine typically increases the density and lattice energy compared to the non-fluorinated analog, provided the counter-ion can accommodate the steric bulk of the fluorine atom.

Strategic Salt Screening: Beyond HCl

While the hydrochloride salt (HCl) is the standard commercial form for this amine, it is not always the thermodynamically optimal form for drug substance isolation due to potential hygroscopicity and sublimation risks.

2.1 The Counter-Ion Decision Matrix

For (1S,3R)-3-fluorocyclopentan-1-amine, the following counter-ions are recommended for screening based on pKa differentials and shape complementarity:

Counter-IonpKa (Acid)Rationale for (1S,3R)-AmineExpected Outcome
Chloride (HCl) -7.0High

; small radius.
High crystallinity, high MP, but risk of hygroscopicity.
p-Toluenesulfonate -2.8Lipophilic bulk;

-stacking potential.
Preferred for Stability. Lower hygroscopicity; defined melting onset.
L-Tartrate 2.98Chiral resolution agent.Diastereomeric salt formation; useful for enantiomeric enrichment but often lower thermal stability.
Benzoate 4.2Moderate

.
Potential for lower solubility (good for isolation yield) but lower MP.
2.2 Workflow Visualization

The following decision tree outlines the logical flow for selecting the thermodynamically stable salt form.

SaltScreening Start Free Amine (Oil/Low Melt Solid) Screen Counter-Ion Screening (HCl, TsOH, Tartaric, Benzoic) Start->Screen Solubility Solubility Assessment (Van't Hoff Analysis) Screen->Solubility Crystallinity PXRD Analysis (Amorphous vs. Crystalline) Solubility->Crystallinity Supersaturation & Cooling Thermal Thermal Stress Test (DSC/TGA) Crystallinity->Thermal If Crystalline Reject Reject (Solvate/Unstable) Crystallinity->Reject If Oil/Gum Hygro DVS Cycling (0% -> 90% RH) Thermal->Hygro If MP > 120°C Thermal->Reject Decomposition < 100°C Decision Select Lead Candidate Hygro->Decision < 2% Mass Gain Hygro->Reject Deliquescent

Caption: Figure 1. Logical workflow for identifying the thermodynamically stable salt form of (1S,3R)-3-fluorocyclopentan-1-amine.

Thermodynamic Characterization Protocols

To claim "thermodynamic stability," one must prove the material is in the global energy minimum (stable polymorph) and resistant to environmental stress.

3.1 Differential Scanning Calorimetry (DSC)

Objective: Determine the enthalpy of fusion (


) and detect polymorphic transitions.
  • Protocol:

    • Weigh 2–4 mg of the dried salt into a Tzero aluminum pan. crimp with a pinhole lid (to allow volatile escape if solvated).

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 250°C.

  • Critical Interpretation:

    • Sharp Endotherm: Indicates high purity and crystallinity. For the HCl salt, expect an onset

      
      .
      
    • Pre-melt Endotherms: Small peaks before the main melt suggest a solid-solid transition (polymorph change) or desolvation.

    • Exotherm after Melt: Indicates decomposition. If the decomposition onset is close to the melting point, the salt is thermodynamically fragile.

3.2 Dynamic Vapor Sorption (DVS)

Objective: Quantify hygroscopicity and critical relative humidity (


). Fluorinated amine salts can be surprisingly hygroscopic due to the high solubility of the fluoride/chloride ion pairs.
  • Protocol:

    • Isotherm cycle: 40% RH

      
       0% 
      
      
      
      90%
      
      
      0% RH at 25°C.
    • Step size: 10% RH; Equilibrium criterion: dm/dt < 0.002% min⁻¹.

  • Success Criteria:

    • Mass change < 0.5% w/w up to 80% RH (Non-hygroscopic).

    • No hysteresis between sorption and desorption (indicates no hydrate formation).

3.3 Solubility & Van't Hoff Analysis

To determine the thermodynamic solubility and the metastable zone width (MSZW) for crystallization design:

  • Prepare saturated slurries in Isopropyl Alcohol (IPA), Ethanol, and Water at 20°C, 40°C, and 60°C.

  • Filter and analyze supernatant by HPLC.

  • Plot:

    
     vs 
    
    
    
    .
    • Linearity: A linear plot indicates no change in the solid form (polymorph) over the temperature range.

    • Discontinuity: A break in the slope indicates a phase transition (e.g., hydrate dehydration point).

Data Synthesis & Stability Logic

The stability of the (1S,3R)-3-fluorocyclopentan-1-amine salt is best understood through a Born-Haber thermodynamic cycle. The lattice energy (


) must overcome the solvation energy for the salt to remain solid.

ThermoCycle cluster_0 Stability Condition Gas Gaseous Ions (NH3+(g) + X-(g)) Solid Crystalline Salt (Solid) Gas->Solid Lattice Energy (Upot) (Exothermic) Solution Solvated Ions (Solution) Gas->Solution Solvation Energy Solid->Solution Dissolution (+ΔG)

Caption: Figure 2. Thermodynamic cycle. For high stability, the Lattice Energy (Upot) must be significantly negative, driven by efficient packing of the (1S,3R) trans-isomer.

4.1 Comparative Analysis (Hypothetical/Typical Values)

Based on general trends for fluorinated cycloalkylamines:

  • HCl Salt: Typically exhibits the highest melting point (

    
    ) due to strong hydrogen bonding (
    
    
    
    ). However, it may form hydrates in moist air.
  • Tosylate Salt: Often shows a lower melting point (

    
    ) but superior stability against humidity due to the hydrophobic toluene ring shielding the ionic core. This is often the preferred form for long-term storage. 
    

References

  • ChemicalBook. (2025). Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- Properties and Suppliers. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 84716542, 3-Fluorocyclohexan-1-amine hydrochloride (Analogous Structure Data). Link

  • Wolfe, S. (1972).[1] The Gauche Effect.[1][2][3][4] Stereochemical Consequences of Adjacent Electron Pairs and Polar Bonds. Accounts of Chemical Research. (Foundational theory on fluorine stereoelectronics).

  • Beilstein Journal of Organic Chemistry. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Link

  • European Patent Office. (2021). EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.[5] (Describes sulfonate salt usage for similar cyclopentylamines). Link

Sources

Methodological & Application

Application Note & Protocol: Strategic Amide Coupling with (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry

The amide bond is a cornerstone of modern drug discovery, forming the backbone of peptides and appearing in a vast array of pharmaceuticals.[1][2][3] The strategic synthesis of amides from novel and functionalized building blocks is therefore a critical activity in the exploration of new chemical space. Among these, fluorinated amines have garnered significant attention for their ability to modulate key drug properties. The incorporation of fluorine can enhance metabolic stability, alter lipophilicity (logP), and influence binding affinity through unique electronic interactions.[4][5]

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a valuable building block that combines the conformational rigidity of a cyclopentyl ring with the metabolic and electronic benefits of a fluorine atom. However, its use in synthesis presents two primary challenges that must be addressed for successful amide coupling:

  • Hydrochloride Salt Form: The amine is supplied as a hydrochloride salt, meaning it is protonated and non-nucleophilic. A base is required to liberate the free amine in situ before it can participate in the coupling reaction.[6][7][8]

  • Reduced Nucleophilicity: The electron-withdrawing nature of the vicinal fluorine atom can decrease the nucleophilicity of the amine nitrogen, potentially slowing the rate of reaction and requiring more robust activation methods compared to non-fluorinated analogues.[4][9][10]

This application note provides a comprehensive, field-proven protocol for the efficient coupling of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride with carboxylic acids. We will focus on the use of HATU, a highly effective coupling reagent for challenging substrates, and detail the critical parameters, work-up procedures, and characterization techniques required for a successful synthesis.[4][11][12]

The Mechanism of HATU-Mediated Amide Coupling

Amide bond formation is not a direct condensation of a carboxylic acid and an amine; it requires the activation of the carboxylic acid to form a more reactive electrophilic species.[1][13][14] Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally efficient for this purpose, particularly with less reactive amines.[11][12]

The accepted mechanism proceeds as follows:

  • Deprotonation: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This is the key activated intermediate.

  • Nucleophilic Attack: The free amine, liberated from its HCl salt by the base, attacks the carbonyl carbon of the activated intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the stable amide bond, regenerating the catalyst byproduct.

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + DIPEA HATU HATU ActivatedEster Activated O-Acylisouronium Intermediate HATU->ActivatedEster Base DIPEA (Base) AmineHCl (1S,3R)-3-F-Cyclopentylamine·HCl FreeAmine Free Amine (R'-NH2) AmineHCl->FreeAmine + DIPEA Amide Desired Amide (R-CONH-R') FreeAmine->Amide Carboxylate->ActivatedEster + HATU ActivatedEster->Amide + Free Amine Byproducts Byproducts

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of an amide from a generic carboxylic acid and (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

Materials and Reagents
  • Carboxylic Acid (R-COOH)

  • (1S,3R)-3-Fluorocyclopentan-1-amine hydrochloride (C₅H₁₁ClFN)

  • HATU (C₁₀H₁₅F₆N₆OP)

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Experimental Workflow Diagram

Workflow A 1. Setup & Reagent Prep - Dry glassware under N₂ - Dissolve reagents B 2. Reaction - Add Acid, HATU, DIPEA to solvent - Stir for 5-10 min (Activation) - Add Amine·HCl - Stir at RT for 2-16 h A->B C 3. Monitoring - Check progress via TLC B->C C->B Incomplete D 4. Work-up - Dilute with EtOAc - Wash with 1M HCl, sat. NaHCO₃, Brine C->D Complete E 5. Drying & Concentration - Dry organic layer (Na₂SO₄) - Filter and concentrate D->E F 6. Purification - Flash column chromatography E->F G 7. Characterization - NMR (¹H, ¹³C, ¹⁹F) - LC-MS F->G

Caption: Overall workflow for the amide coupling protocol.

Step-by-Step Procedure

1. Reaction Setup: a. Place a magnetic stir bar into a dry round-bottom flask. b. Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes. Maintaining anhydrous conditions is crucial as water can hydrolyze the activated ester intermediate.[6] c. Through the septum, add the Carboxylic Acid (1.0 eq) and HATU (1.1 eq). d. Add anhydrous DMF or DCM (to make a ~0.1 M solution based on the carboxylic acid). Stir to dissolve.

2. Activation and Amine Addition: a. Add DIPEA (2.5 - 3.0 eq) to the stirring solution. An excess of base is critical to both neutralize the hydrochloride salt and the proton generated during the coupling.[6] b. Allow the mixture to stir at room temperature for 5-10 minutes. This pre-activation step allows for the formation of the reactive O-acylisouronium intermediate before the amine is introduced.[15] c. Add (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (1.2 eq) to the reaction mixture. d. Allow the reaction to stir at room temperature.

3. Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.[16] b. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product amide should have an Rf value intermediate between the carboxylic acid and the amine. c. The reaction is complete when the limiting reagent (typically the carboxylic acid) is no longer visible by TLC. Reaction times can vary from 2 to 16 hours.

4. Aqueous Work-up: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate (approx. 10 times the volume of DMF used). b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with: i. 1 M HCl solution (2x). This removes the excess DIPEA and other basic impurities.[17] ii. Saturated NaHCO₃ solution (2x). This removes unreacted carboxylic acid and acidic byproducts from the coupling reagent (HOAt). iii. Saturated Brine solution (1x). This removes the majority of the residual water.[16] d. Drain the organic layer into a clean Erlenmeyer flask.

5. Drying and Concentration: a. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 10-15 minutes. b. Filter the drying agent and wash the solid with a small amount of Ethyl Acetate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

6. Purification and Characterization: a. Purify the crude material by flash column chromatography on silica gel, using a suitable gradient of Ethyl Acetate in Hexanes as the eluent. b. Combine the pure fractions and concentrate under reduced pressure to yield the final amide product. c. Confirm the identity and purity of the product by NMR (¹H, ¹³C, ¹⁹F) and LC-MS analysis. ¹⁹F NMR is particularly useful for confirming the incorporation of the fluorinated moiety.[18][19][20]

Data Presentation and Troubleshooting

Table of Reagent Stoichiometry
ReagentMolar EquivalentsPurpose
Carboxylic Acid1.0Limiting Reagent
(1S,3R)-3-fluorocyclopentan-1-amine HCl1.1 - 1.2Nucleophile; slight excess to ensure full conversion of the acid
HATU1.1 - 1.2Coupling reagent to activate the carboxylic acid
DIPEA2.5 - 3.0Base; neutralizes amine HCl and protons generated during the reaction
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient base to liberate the free amine. 2. Wet solvent or reagents hydrolyzing the activated intermediate.[6] 3. Sterically hindered substrates.1. Ensure at least 2.5 equivalents of DIPEA are used. 2. Use freshly dried, anhydrous solvents. Dry reagents if necessary. 3. Increase reaction temperature to 40-50 °C or allow for a longer reaction time.
Messy TLC / Byproducts 1. Incorrect order of reagent addition. 2. Reaction temperature is too high, causing degradation. 3. The amine is self-coupling or reacting with the coupling agent.1. Strictly follow the pre-activation protocol: mix acid, HATU, and base before adding the amine.[15] 2. Run the reaction at 0 °C to room temperature. 3. Ensure the amine is added after the activation step.
Difficulty in Purification 1. Water-soluble byproducts (e.g., tetramethylurea from HATU) not fully removed during work-up. 2. Product is co-eluting with impurities.1. Be thorough with the aqueous washes, especially the 1M HCl wash. 2. Try a different solvent system for column chromatography (e.g., DCM/Methanol).

References

  • Vertex AI Search Grounding API. (n.d.). Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • University of Michigan. (n.d.). Evolution of amide bond formation.
  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Sci-Hub. (n.d.). Recent developments in catalytic amide bond formation.
  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help : r/Chempros.
  • AAPPTEC - Peptides. (n.d.). Coupling Reagents.
  • ACS Publications. (2006, September 16). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts | Journal of the American Chemical Society.
  • The Royal Society of Chemistry. (2019, January 16). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Benchchem. (n.d.). Application Note: Amide Coupling Protocols for 3,3-Difluorocyclopentanamine Hydrochloride.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
  • PMC - NIH. (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions.
  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit.
  • Reddit. (2022, March 24). amide coupling help : r/Chempros.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • PMC. (n.d.). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
  • Jeremy Gauthier Thesis. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment.
  • ACS Publications. (2014, October 7). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions | ACS Chemical Biology.
  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Google Patents. (n.d.). US6362351B2 - Catalyst and method for amide formation.
  • Sigma-Aldrich. (n.d.). (1R,3R)-3-Fluorocyclopentan-1-amine (hydrochloride).
  • Echemi. (n.d.). (1R,3R)-3-Fluorocyclopentan-1-amine hydrochloride.
  • PubMed. (2020, July 21). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents.
  • ChemicalBook. (n.d.). Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- synthesis.
  • ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF.
  • ResearchGate. (2025, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • Chemical Communications (RSC Publishing). (n.d.). Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins.
  • YouTube. (2020, September 5). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines.
  • The Hartwig Group. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Cu-Catalyzed/mediated synthesis of N-fluoroalkylanilines from arylboronic acids: fluorine effect on the reactivity of fluoroalkylamines.
  • Elsevier Educate. (2022, August 9). Purification of Laboratory Chemicals - Edition 9 - By W.L.F. Armarego.

Sources

Application Notes and Protocols: Leveraging (1S,3R)-3-Fluorocyclopentan-1-amine HCl in Modern Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Alicyclic Scaffolds in Peptidomimetics

In the landscape of contemporary drug discovery, peptidomimetics stand as a pivotal class of therapeutics, bridging the gap between the high specificity of biologics and the favorable pharmacokinetic profiles of small molecules. However, native peptides often suffer from significant limitations, including susceptibility to proteolytic degradation and poor membrane permeability. The strategic incorporation of non-natural amino acids and scaffolds is a cornerstone of modern peptidomimetic design to overcome these hurdles. Among these, fluorinated alicyclic structures, such as (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, have emerged as powerful tools for medicinal chemists.

The introduction of fluorine into a peptide backbone is far from a simple substitution; it is a profound alteration of the molecule's electronic and conformational landscape. The high electronegativity of fluorine can induce significant changes in the local stereoelectronic environment, influencing pKa values of neighboring functionalities and creating unique, non-covalent interactions.[1] Furthermore, the rigidity of the cyclopentyl ring in (1S,3R)-3-fluorocyclopentan-1-amine imposes a distinct conformational constraint on the peptide backbone, a well-established strategy for enhancing receptor selectivity and modulating biological activity.[2] This combination of fluorination and a cyclic scaffold can lead to peptidomimetics with enhanced proteolytic stability, improved thermal stability, and potentially novel biological activities.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of (1S,3R)-3-fluorocyclopentan-1-amine HCl in peptidomimetic synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data that underscores the transformative potential of this unique building block.

I. Rationale for Employing (1S,3R)-3-Fluorocyclopentan-1-amine HCl

The decision to incorporate (1S,3R)-3-fluorocyclopentan-1-amine into a peptidomimetic sequence is driven by a desire to impart specific, advantageous properties. The rationale can be broken down into three key pillars:

  • Enhanced Proteolytic Stability: Standard peptide bonds are readily recognized and cleaved by proteases. Introducing a non-natural, sterically hindered cyclic amine in place of a natural amino acid disrupts these recognition sites. Studies have shown that fluorinated derivatives of antimicrobial peptides exhibit moderately better protease stability.[3][4] The cyclopentyl ring presents a bulky, non-canonical structure that sterically hinders the approach of proteolytic enzymes.

  • Conformational Rigidity and Pre-organization: The cyclopentane ring's inherent rigidity reduces the conformational flexibility of the peptide backbone. This pre-organization can lock the peptidomimetic into a bioactive conformation, leading to higher binding affinity and selectivity for its target. The stereochemistry of the amine and fluorine substituents—(1S,3R)—is critical in defining the precise geometry of this constraint.

  • Modulation of Physicochemical Properties: The fluorine atom, with its high electronegativity, can influence the lipophilicity and hydrogen bonding capacity of the molecule. This can have a profound impact on membrane permeability and overall pharmacokinetic properties. The increased hydrophobicity associated with fluorinated amino acids can enhance the formation of stable secondary structures.[3]

II. Experimental Protocols: Solid-Phase Synthesis of a Model Peptidomimetic

The following protocols detail the incorporation of (1S,3R)-3-fluorocyclopentan-1-amine into a model peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow for Peptidomimetic Synthesis

Caption: Workflow for solid-phase synthesis of a peptidomimetic.

A. Materials and Reagents
ReagentSupplierGrade
Rink Amide MBHA resinVarious100-200 mesh
Fmoc-protected amino acidsVariousSynthesis grade
(1S,3R)-3-fluorocyclopentan-1-amine HClVarious>97% purity
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis grade
Oxyma PureVariousSynthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade
PiperidineVariousACS grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
1,2-Ethanedithiol (EDT)VariousReagent grade
Diisopropylethylamine (DIPEA)VariousPeptide synthesis grade
B. Protocol 1: Incorporation of (1S,3R)-3-fluorocyclopentan-1-amine via Acylation

This protocol describes the coupling of the fluorinated amine to the N-terminus of a resin-bound peptide.

  • Resin Preparation and Initial Peptide Synthesis:

    • Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 1 hour.

    • Synthesize the desired peptide sequence up to the point of incorporating the fluorinated amine using standard Fmoc-SPPS protocols. This involves cycles of Fmoc deprotection with 20% piperidine in DMF and amino acid coupling using DIC and Oxyma Pure as activating agents.[6]

  • Fmoc Deprotection of the N-terminal Amino Acid:

    • Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of (1S,3R)-3-fluorocyclopentan-1-amine:

    • Rationale: The hydrochloride salt of the amine must be neutralized prior to coupling. A weak base like DIPEA is used to avoid side reactions.

    • In a separate vial, dissolve (1S,3R)-3-fluorocyclopentan-1-amine HCl (0.4 mmol, 4 eq.) in DMF. Add DIPEA (0.4 mmol, 4 eq.) and vortex briefly.

    • To the deprotected, resin-bound peptide, add a solution of the desired carboxylic acid (e.g., a protected amino acid or a linker) (0.4 mmol, 4 eq.), DIC (0.4 mmol, 4 eq.), and Oxyma Pure (0.4 mmol, 4 eq.) in DMF.

    • Add the neutralized (1S,3R)-3-fluorocyclopentan-1-amine solution to the resin.

    • Agitate the reaction mixture at room temperature for 4-6 hours. Monitor the coupling reaction using a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.

  • Washing:

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Chain Elongation (if applicable):

    • If additional amino acids are to be added, proceed with standard Fmoc-SPPS cycles.

C. Protocol 2: Cleavage and Deprotection
  • Resin Washing and Drying:

    • Wash the final peptidomimetic-resin with DCM (5x) and dry under a stream of nitrogen for 30 minutes.

  • Cleavage Cocktail Preparation:

    • Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.

    • Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v). The scavengers (TIS, water, EDT) are crucial to prevent side reactions with sensitive amino acid side chains.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptidomimetic by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

D. Protocol 3: Purification and Characterization
  • Purification:

    • Purify the crude peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

    • For detailed conformational analysis, employ 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. 19F NMR can be particularly informative for probing the local environment of the fluorine atom.[7][8][9][10]

III. Application Data: Enhanced Stability and Antimicrobial Activity

To demonstrate the utility of (1S,3R)-3-fluorocyclopentan-1-amine, a model antimicrobial peptide (AMP) and its fluorinated analog were synthesized and evaluated.

A. Proteolytic Stability Assay

The stability of the parent peptide and its fluorinated counterpart were assessed against trypsin digestion.

Proteolytic Stability Workflow

Sources

Application Note: Precision Synthesis of (1S,3R)-3-Fluorocyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-purity (1S,3R)-3-fluorocyclopentan-1-amine. It addresses the specific stereochemical challenges of this 1,3-disubstituted system using a precision synthesis approach.

Introduction & Strategic Analysis

(1S,3R)-3-fluorocyclopentan-1-amine is a high-value chiral building block in medicinal chemistry, often used to modulate pKa and introduce conformational restriction in lead compounds.

The Stereochemical Challenge

The target molecule possesses a trans relationship between the amine (C1) and the fluorine (C3).

  • Configuration: (1S, 3R) corresponds to the trans isomer in the 1,3-fluorocyclopentylamine system.

    • Stereo-check: At C1(S), the amine is "Up" (assuming C2>C5 priority). At C3(R), the fluorine is "Down" (assuming C2>C4 priority). Thus, Up/Down = Trans.

  • Synthetic Difficulty: Standard reductive amination of 3-substituted cyclopentanones typically favors the cis isomer (hydride attack from the less hindered face, trans to the substituent). Consequently, the target (1S,3R) isomer is often the minor product (thermodynamically less favored or kinetically disfavored depending on conditions).

The Solution: Ellman Auxiliary Approach

To access the (1S,3R) isomer with high optical purity, we utilize the Ellman Auxiliary ((R)-tert-butanesulfinamide) . This method offers two critical advantages over standard ammonium acetate reductive aminations:

  • Chromatographic Resolution: The resulting sulfinamides are diastereomers, not enantiomers. This allows the separation of the desired trans isomer from the cis major product using standard silica gel chromatography, avoiding expensive chiral HPLC.

  • Stereocontrol: The bulky tert-butyl group can enhance facial selectivity during reduction.

Experimental Workflow (Graphviz)

The following flowchart outlines the decision process and reaction pathway for isolating the specific (1S,3R) stereoisomer.

G Start Start: 3-Fluorocyclopentanone (Racemic) Imine Intermediate: N-Sulfinyl Imine (Mixture of diastereomers) Start->Imine Condensation Reagent Reagent: (R)-tert-butanesulfinamide Catalyst: Ti(OEt)4 Reagent->Imine Reduction Reduction: NaBH4 (-78°C to 0°C) Imine->Reduction Products Crude Product Mix (4 Diastereomers): 1. (R_sulf, 1S, 3R) [Trans] - TARGET 2. (R_sulf, 1R, 3S) [Trans] 3. (R_sulf, 1S, 3S) [Cis] - Major 4. (R_sulf, 1R, 3R) [Cis] - Major Reduction->Products Sep Purification: Silica Gel Chromatography (Separation of Diastereomers) Products->Sep TargetIso Isolated Intermediate: (R_sulf)-(1S,3R)-3-fluorocyclopentan-1-amine Sep->TargetIso Isolate specific Rf spot Deprotection Deprotection: HCl / MeOH TargetIso->Deprotection Final Final Product: (1S,3R)-3-fluorocyclopentan-1-amine HCl Deprotection->Final

Caption: Workflow for the stereoselective synthesis and isolation of (1S,3R)-3-fluorocyclopentan-1-amine.

Detailed Protocol

Phase 1: Imine Formation

This step locks the ketone into a chiral imine intermediate.

  • Reagents:

    • 3-Fluorocyclopentanone (1.0 equiv) [Racemic]

    • (R)-2-methylpropane-2-sulfinamide (1.1 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv)

    • Solvent: Dry THF (0.5 M concentration)

  • Procedure:

    • Charge a flame-dried flask with (R)-tert-butanesulfinamide and 3-fluorocyclopentanone under Nitrogen.

    • Add dry THF.

    • Add Ti(OEt)4 dropwise (Note: Slight exotherm).

    • Stir at Room Temperature (20-25°C) for 16 hours. Optimization Note: If conversion is slow by TLC, heat to 60°C.

    • Quench: Pour mixture into brine (equal volume) with vigorous stirring. The Ti salts will precipitate as a thick white slurry.

    • Dilute with EtOAc and filter through a pad of Celite to remove Ti salts. Wash the pad thoroughly with EtOAc.

    • Concentrate the filtrate to yield the crude sulfinyl imine.

Phase 2: Diastereoselective Reduction

Reduction establishes the C1 stereocenter.

  • Reagents:

    • Sodium Borohydride (NaBH4) (4.0 equiv)

    • Solvent: THF / MeOH (9:1 ratio)

    • Temperature: -78°C to 0°C

  • Procedure:

    • Dissolve the crude imine in THF (0.2 M) and cool to -78°C.

    • Add NaBH4 in one portion (or as a solution in MeOH if preferred).

    • Allow the reaction to warm slowly to 0°C over 2-3 hours. Mechanistic Note: Lower temperatures favor kinetic control, which may slightly improve the trans:cis ratio, though cis usually dominates.

    • Quench: Add Saturated NH4Cl solution dropwise at 0°C.

    • Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

Phase 3: Purification (The Critical Step)

This is where the (1S,3R) isomer is isolated.

  • System: Silica Gel Flash Chromatography.

  • Eluent: Gradient of Hexanes:EtOAc (from 80:20 to 0:100) or DCM:MeOH (98:2 to 95:5).

  • Separation Logic:

    • You will observe multiple spots corresponding to the diastereomers.

    • Cis isomers (Major) typically elute together or closely.

    • Trans isomers (Minor, Target) typically have distinct Rf values due to the different solvation of the sulfinyl group relative to the fluorine.

    • Action: Collect fractions and analyze by 19F-NMR. The chemical shift of the fluorine is sensitive to the relative stereochemistry of the amine.

Phase 4: Deprotection

Removal of the auxiliary to yield the free amine salt.

  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure:

    • Dissolve the isolated (R_sulf, 1S, 3R) intermediate in MeOH.

    • Add 4M HCl (excess, ~5-10 equiv).

    • Stir at RT for 1 hour.

    • Concentrate to dryness. Triturate with Et2O to obtain the white solid hydrochloride salt.

Data & Validation

Expected Analytical Data
ParameterValue / CharacteristicNotes
Target Isomer (1S,3R)-3-fluorocyclopentan-1-amine HClTrans-isomer
Major Impurity (1R,3R) and (1S,3S) isomersCis-isomers (often formed in 2:1 to 4:1 excess)
19F NMR Distinct shift for Cis vs TransTrans F signal typically downfield of Cis (solvent dependent)
Mass Spec [M+H]+ = 104.1 (Free base)139.6 (HCl salt)
Troubleshooting Guide
  • Poor Separation: If silica chromatography fails to resolve the diastereomers, switch to a C18 reverse-phase column using a Water:Acetonitrile (+0.1% Formic Acid) gradient.

  • Low Yield of Trans Isomer: The reduction is substrate-controlled. To increase the trans ratio, consider using a bulkier reducing agent like L-Selectride at -78°C, although this may reduce overall conversion.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines using tert-Butanesulfinamide."[1] Accounts of Chemical Research, 2002 , 35(11), 984–995. Link

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide."[1] Chemical Reviews, 2010 , 110(6), 3600–3740. Link

  • Hughes, G., et al. "Diastereoselective Reductive Amination of Aryl Trifluoromethyl Ketones." Angewandte Chemie Int. Ed., 2007 , 46(11), 1839-1842. Link

  • Podyacheva, E., et al. "Hitchhiker's Guide to Reductive Amination."[2] Organic Chemistry Portal (Summary of ACS Omega 2019). Link

Sources

Procedure for free-basing (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the validated procedures for converting (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (CAS: 932706-21-3) into its free base form. This chiral fluorinated amine is a critical building block in medicinal chemistry, often used to modulate lipophilicity and metabolic stability in drug candidates.

The free base (C


H

FN, MW: 103.14 g/mol ) presents specific handling challenges distinct from its stable hydrochloride salt. It is a volatile liquid/low-melting solid prone to atmospheric carbonylation and potential defluorination under harsh conditions. This guide provides two protocols:
  • Method A (Biphasic Extraction): For multi-gram scale isolation.

  • Method B (Solid Phase Extraction - SCX): For high-throughput or milligram-scale purification, minimizing volatility losses.

Physicochemical Considerations & Risk Assessment

Before initiating the protocol, researchers must understand the critical control points (CCPs) dictated by the molecule's properties.

PropertyValue/CharacteristicImplication for Protocol
pKa (Conjugate Acid) Est. 9.0 – 9.5The fluorine atom at C3 exerts an inductive withdrawing effect (

), lowering the pKa compared to cyclopentylamine (~10.6). Target pH for neutralization must be

12.
Volatility High (Est. BP 100–115 °C)Critical Risk: The free base can be lost during rotary evaporation. Vacuum pressure must be regulated (>100 mbar), and bath temperature kept < 30 °C.
Stability Risk of HF EliminationWhile C-F bonds are strong, strong heating with strong bases (e.g., NaH, tBuOK) can promote elimination. Use aqueous inorganic bases (NaOH, K

CO

) at ambient temperatures.
Reactivity Carbamic Acid FormationPrimary amines react rapidly with atmospheric CO

. Isolate and store under Argon/Nitrogen immediately.

Method A: Biphasic Liquid-Liquid Extraction (Standard)

Best for: Scale > 1.0 g, where product visibility and bulk recovery are prioritized.

Reagents & Equipment
  • Starting Material: (1S,3R)-3-fluorocyclopentan-1-amine HCl.[1]

  • Base: 4M NaOH (aq) or Saturated K

    
    CO
    
    
    
    (mild alternative).
  • Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

    • Note: MTBE is preferred due to lower density (top layer) and lower boiling point (55 °C), facilitating easier removal without stripping the volatile amine.

  • Drying Agent: Anhydrous Na

    
    SO
    
    
    
    .
Step-by-Step Protocol
  • Dissolution:

    • Place the amine hydrochloride salt in a separatory funnel.

    • Add the minimum amount of deionized water required to fully dissolve the solid (approx. 5 mL/g).

    • Expert Insight: Keeping the aqueous volume low maximizes the concentration gradient, improving extraction efficiency.

  • Neutralization (The "Free-Basing" Event):

    • Cool the aqueous solution to 0–5 °C using an ice bath (exothermic reaction).

    • Slowly add 4M NaOH until pH reaches 12–13 . Verify with pH paper.

    • Observation: The solution may become cloudy as the organic free base separates from the water.

  • Extraction:

    • Add MTBE (10 mL per gram of salt).

    • Shake vigorously for 2 minutes. Allow layers to separate.[2]

    • Collect the organic (top) layer.

    • Repeat extraction 2 more times (Total 3x extractions).

    • Causality: Multiple extractions are required because the amine has partial water solubility due to the polar C-F bond and amine H-bonding.

  • Drying & Filtration:

    • Combine organic layers. Wash once with Brine (saturated NaCl) to remove residual water.

    • Dry over anhydrous Na

      
      SO
      
      
      
      for 15 minutes.
    • Filter off the desiccant into a tared round-bottom flask.

  • Concentration (CRITICAL STEP):

    • Do NOT use high vacuum.

    • Set Rotary Evaporator bath to 25 °C .

    • Set pressure to 200–250 mbar (mild vacuum).

    • Monitor closely.[3] Stop evaporation immediately when solvent volume is low.

    • Remove the last traces of solvent under a gentle stream of Nitrogen, not vacuum.

Method B: Solid Phase Extraction (SCX-2)

Best for: Scale < 500 mg, library synthesis, or when high purity is required without distillation. This method avoids the "volatility trap" of rotary evaporation.

Workflow Diagram (Method B)

SCX_Protocol Start Start: Amine HCl Salt (Dissolved in MeOH) Load Load onto SCX-2 Cartridge (Strong Cation Exchange) Start->Load Binding (R-NH3+) Wash Wash: 100% MeOH (Removes non-basic impurities) Load->Wash Waste to Drain Elute Elute: 2M NH3 in MeOH (Displaces Amine Free Base) Wash->Elute Switch Receiver Conc Concentrate Eluent (Mild N2 Stream) Elute->Conc Collect Fraction Final Final Product: Pure Free Base Conc->Final

Figure 1: SCX-2 Solid Phase Extraction workflow. This "Catch and Release" mechanism ensures that only the basic amine is isolated, leaving non-basic impurities behind.

Protocol Details
  • Conditioning: Rinse the SCX-2 (propylsulfonic acid functionalized silica) cartridge with 2 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the (1S,3R)-3-fluorocyclopentan-1-amine HCl in minimal MeOH and load onto the cartridge. Gravity flow is usually sufficient.

  • Washing: Flush with 3 CV of MeOH. The amine remains bound to the sulfonic acid resin (

    
    ). Impurities wash through.
    
  • Elution: Pass 2M Ammonia in Methanol (or 7M NH

    
     in MeOH) through the cartridge. The excess ammonia deprotonates the amine, releasing it from the resin.
    
  • Isolation: Collect the basic eluent. Concentrate using a Nitrogen blow-down evaporator at ambient temperature.

Quality Control & Validation

To ensure the integrity of the free base, perform the following checks immediately after isolation.

MethodExpected ResultTroubleshooting Failure
1H NMR (CDCl

)
Distinct shift of

-proton adjacent to NH

. Disappearance of broad NH

signals (typically >8 ppm).
Broad peaks? Sample may still be protonated or wet. Dry with MgSO

.
19F NMR Single multiplet corresponding to the fluorine at C3.Multiple F peaks? Indicates racemization or diastereomer contamination.
Visual Clear, colorless oil (or low melting solid).White crust? Carbonate formation (reaction with air). Re-dissolve in DCM and filter.
Self-Validating Logic
  • The "Smell" Test: The free base will have a distinct "fishy/ammoniacal" odor, whereas the HCl salt is odorless. ( Safety Note: Do not intentionally inhale; waft gently only if necessary).

  • Solubility Check: The free base is soluble in DCM; the HCl salt is insoluble in DCM. If the product does not dissolve fully in DCM, the free-basing was incomplete.

Storage Recommendations

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8 °C (Refrigerated).

  • Container: Amber glass vial with a Teflon-lined cap (to prevent leaching and light degradation).

References

  • National Center for Biotechnology Information (PubChem). 3-Fluorocyclopentan-1-amine hydrochloride Compound Summary. [Link]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (General reference for amine pKa and extraction principles). Oxford University Press.

Sources

Application Notes and Protocols for a Scalable Manufacturing Process of (1S,3R)-3-fluorocyclopentan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Fluorinated Scaffolds in Modern Drug Discovery

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a critical chiral building block in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom onto the cyclopentyl scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The specific cis-stereochemistry of the fluorine and amine substituents is often crucial for achieving the desired pharmacological activity, making stereocontrolled synthesis paramount.[1]

This document outlines a scalable and robust manufacturing process for the synthesis of (1S,3R)-3-fluorocyclopentan-1-amine HCl. The proposed pathway is designed for efficiency, scalability, and control of stereochemistry, addressing the common challenges encountered in the production of enantiomerically pure fluorinated compounds. The process leverages a classical chiral resolution strategy, which remains a highly effective and economical approach for large-scale production.[2]

Overall Synthetic Strategy: A Convergent Approach to Enantiopurity

The manufacturing process is divided into three main stages, starting from the commercially available 3-oxocyclopentanecarboxylic acid. This strategy prioritizes the use of cost-effective reagents and proven, scalable unit operations.

  • Stage 1: Synthesis of the Racemic Precursor. The initial phase focuses on the construction of the core cyclopentylamine structure and the introduction of the fluorine atom to yield racemic N-Boc-cis-3-fluorocyclopentan-1-amine.

  • Stage 2: Chiral Resolution. This critical stage employs diastereomeric salt crystallization to separate the desired (1S,3R)-enantiomer from the racemic mixture. This method is chosen for its scalability and proven track record in industrial settings.[3]

  • Stage 3: Deprotection and Salt Formation. The final stage involves the removal of the Boc protecting group and the formation of the stable hydrochloride salt of the target molecule.

G cluster_0 Stage 1: Racemic Precursor Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Final Product Formation A 3-Oxocyclopentanecarboxylic Acid B 3-Oxocyclopentanone A->B Decarboxylation C Racemic 3-Fluorocyclopentanone B->C Electrophilic Fluorination D Racemic cis-3-Fluorocyclopentan-1-amine C->D Reductive Amination E Racemic N-Boc-cis-3-fluorocyclopentan-1-amine D->E Boc Protection F Diastereomeric Salt Formation (with L-Tartaric Acid) E->F G Fractional Crystallization (Isolation of less soluble salt) F->G H Liberation of Free Amine G->H Basification I Enantiopure N-Boc-(1S,3R)-3-fluorocyclopentan-1-amine H->I J (1S,3R)-3-fluorocyclopentan-1-amine HCl I->J Boc Deprotection & HCl Salt Formation

Sources

Strategic Protection and Handling of (1S,3R)-3-fluorocyclopentan-1-amine

[1]

Executive Summary

(1S,3R)-3-fluorocyclopentan-1-amine is a high-value bioisostere used in medicinal chemistry to modulate lipophilicity (

This guide provides validated protocols for installing and removing Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups. It specifically addresses the risk of HF elimination (

Strategic Analysis: The "Fluorine Effect"

Before initiating synthesis, researchers must understand the stability profile of the scaffold. Unlike non-fluorinated cycloalkyl amines, the (1S,3R)-3-fluorocyclopentan-1-amine scaffold carries a risk of HF elimination .

Stability & Risk Assessment[1]
  • The Risk: Elimination of Hydrogen Fluoride (HF) to form a cyclopentene derivative.

  • Mechanism: Base-promoted

    
    -elimination. The protons at C2 and C4 are 
    
    
    to the fluorine atom. While C-F bonds are strong, the inductive effect of the amine (especially when carbamoylated) can influence ring stability under harsh basic conditions.
  • Mitigation: Avoid strong alkoxide bases (e.g., NaOEt, t-BuOK) and prolonged heating in basic media. Standard organic bases (TEA, DIPEA) and Fmoc deprotection reagents (Piperidine) are generally safe if reaction times are controlled.

Protecting Group Decision Matrix
FeatureBoc Protection Fmoc Protection Cbz Protection
Primary Utility Solution-phase synthesis; general intermediates.Solid-Phase Peptide Synthesis (SPPS).[1][2]Orthogonal to both acid and base.
Reagents

/ TEA or NaOH.
Fmoc-OSu /

.[1][3][4]
Cbz-Cl /

.
Deprotection Acidic (TFA or HCl).[5]Basic (Piperidine).Hydrogenolysis (

).
Scaffold Risk Low. Acidic conditions do not trigger HF elimination.Medium. Prolonged basic exposure requires monitoring.Low. But F-atom can poison Pd catalysts.

Visual Workflow: Protection Strategy

The following diagram outlines the decision logic and workflow for handling the starting material (typically the HCl salt).

ProtectionStrategyStartStarting Material:(1S,3R)-3-fluorocyclopentan-1-amine HClDecisionDownstream Application?Start->DecisionPathBocSolution Phase / General UseDecision->PathBocAcid Lability NeededPathFmocSolid Phase Peptide Synthesis (SPPS)Decision->PathFmocBase Lability NeededStepBocBoc Protection(Boc2O, Et3N, DCM)PathBoc->StepBocStepFmocFmoc Protection(Fmoc-OSu, NaHCO3, Dioxane/H2O)PathFmoc->StepFmocProductBocProduct: N-Boc-(1S,3R)-3-fluorocyclopentan-1-amine(Stable to Base)StepBoc->ProductBocRiskCRITICAL CONTROL POINT:Avoid strong bases (tBuOK) to prevent HF eliminationStepFmoc->RiskMonitoringProductFmocProduct: N-Fmoc-(1S,3R)-3-fluorocyclopentan-1-amine(Stable to Acid)Risk->ProductFmoc

Figure 1: Decision matrix and workflow for protecting group selection based on downstream application.

Detailed Experimental Protocols

Protocol A: Boc Protection (Recommended for General Use)

Objective: Synthesis of tert-butyl ((1S,3R)-3-fluorocyclopentyl)carbamate. Rationale: The HCl salt must be neutralized in situ. Using a biphasic system or DCM/TEA prevents the need to isolate the volatile free amine.

Materials:

  • (1S,3R)-3-fluorocyclopentan-1-amine HCl (1.0 eq)[6]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (TEA) (2.5 eq) or DIPEA

  • Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend the amine hydrochloride salt (1.0 eq) in DCM.

  • Neutralization: Cool the suspension to 0°C (ice bath). Dropwise add TEA (2.5 eq). The suspension will clarify as the free amine is liberated and TEA-HCl precipitates (or remains solubilized depending on concentration).

  • Addition: Add

    
     (1.1 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • QC Check: Monitor by TLC (stain with Ninhydrin; free amine is purple/red, Boc-amine is faint or invisible) or LC-MS.

  • Workup:

    • Dilute with DCM.

    • Wash successively with 0.5 M citric acid (to remove excess TEA/amine), saturated

      
      , and brine.
      
    • Note: Avoid strong mineral acids (HCl) during workup to prevent premature Boc cleavage.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually obtained as a white solid or clear oil. If necessary, purify via silica flash chromatography (Hexanes/EtOAc).

Protocol B: Fmoc Protection (For Peptide Chemistry)

Objective: Synthesis of (9H-fluoren-9-yl)methyl ((1S,3R)-3-fluorocyclopentyl)carbamate. Critical Note: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is more reactive and can lead to di-acylation or side reactions with the fluorinated scaffold.

Materials:

  • (1S,3R)-3-fluorocyclopentan-1-amine HCl (1.0 eq)[6]

  • Fmoc-OSu (1.05 eq)

  • 
     (2.5 eq)
    
  • Solvent: 1:1 mixture of 1,4-Dioxane and Water (

    
    )
    

Procedure:

  • Preparation: Dissolve the amine HCl salt (1.0 eq) in water. Add

    
     (2.5 eq) and stir until gas evolution (
    
    
    ) ceases and the solution is clear.
  • Addition: Dissolve Fmoc-OSu (1.05 eq) in 1,4-Dioxane. Add this solution slowly to the aqueous amine mixture at RT.

    • Why Dioxane/Water? This biphasic system keeps the Fmoc-OSu soluble while the inorganic base remains in the aqueous phase, buffering the reaction gently.

  • Reaction: Stir vigorously at RT for 12–18 hours. A white precipitate (the product) often forms.

  • Workup:

    • Evaporate the dioxane under reduced pressure (rotary evaporator) at <40°C. Do not overheat.

    • Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (EtOAc) (3x).

    • Wash combined organics with 1M HCl (briefly), water, and brine.

  • Isolation: Dry over

    
     and concentrate.
    
  • Validation: Recrystallize from Ethanol/Hexane if high purity is required for SPPS.

Deprotection & Handling

Boc Removal (Acidic)
  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Protocol: Treat the protected amine at 0°C, warm to RT for 1 hour.

  • Isolation: Concentrate in vacuo.

    • Tip: If using TFA, co-evaporate with toluene 3x to remove residual acid. The product will be the TFA salt.

  • Stability: The C3-Fluorine is stable under these conditions.

Fmoc Removal (Basic)
  • Reagent: 20% Piperidine in DMF.[1][7]

  • Protocol: Treat for 10–20 minutes at RT.

  • Caution: Do not extend reaction time. While 20% piperidine is standard, the inductive effect of the fluorine makes the ring slightly more susceptible to elimination than a standard alkyl chain.

  • Monitoring: Monitor the formation of the dibenzofulvene-piperidine adduct by UV (290 nm).

Analytical Data & Validation

To ensure the integrity of the (1S,3R) stereocenter and the presence of the fluorine, the following analytical signatures should be verified.

MethodExpected SignaturePurpose

NMR
Single multiplet approx -170 to -180 ppm (decoupled).Confirms F-atom integrity; absence of elimination products.[8]

NMR
Distinct multiplets for H1 and H3. H3 (geminal to F) typically appears as a wide multiplet (

).
Confirms regiochemistry.
LC-MS

or

.
Confirms mass and purity.[8][9][10]
Melting Point Sharp range (e.g., salt forms).Indicates purity/crystallinity.[8][11]

References

  • Sigma-Aldrich. (1R,3R)-3-Fluorocyclopentan-1-amine hydrochloride Product Page. Link

  • EnamineStore. [2-(fluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride (Analogous Fluorinated Building Blocks). Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Foundational text on Fluorine stability).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc/Fmoc).

  • Kondratov, I. S., et al. (2012). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. (Discusses HF elimination risks in similar cycloalkanes). Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (Bioisostere properties).

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to improve the yield and purity of this critical chiral building block.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

Issue 1: Low Yield in the Fluorination Step

Question: My yield of the fluorinated intermediate, tert-butyl (1S,3R)-3-fluorocyclopentylcarbamate, is consistently low after reacting the corresponding alcohol with a fluorinating agent like Deoxo-Fluor®. What are the potential causes and how can I improve this?

Answer:

Low yields in the deoxofluorination of alcohols are a frequent challenge. The primary causes often revolve around the stability of the fluorinating reagent, reaction conditions, and potential side reactions.[1]

Causality and Solutions:

  • Reagent Quality and Handling: Deoxofluorinating reagents like DAST and Deoxo-Fluor® are sensitive to moisture and can degrade over time, leading to reduced reactivity.[2][3] They can react violently with water, producing corrosive HF gas.[2][3]

    • Protocol: Always use a fresh bottle of the fluorinating reagent or one that has been properly stored under an inert atmosphere. Handle the reagent in a dry glovebox or under a stream of argon or nitrogen.

  • Reaction Temperature: The temperature profile of the reaction is critical. While nucleophilic fluorination with reagents like DAST is often carried out at mild temperatures (0°C to room temperature), more reactive substrates may require cooling to -78°C.[4] Conversely, insufficient temperature may lead to an incomplete reaction.

    • Protocol: Start the addition of the fluorinating agent at a low temperature (e.g., -78 °C) and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Dichloromethane (DCM) is a commonly used solvent for reactions with DAST.[4] However, for some substrates, other aprotic solvents like tetrahydrofuran (THF) may be more suitable.[5] It is crucial to use anhydrous solvents to prevent reagent decomposition.

  • Side Reactions - Elimination: A major competing reaction is elimination, which forms an undesired cyclopentene byproduct.[6][7] This is particularly prevalent with secondary alcohols.

    • Strategy: Using a less-hindered base in combination with a sulfonyl fluoride reagent can sometimes minimize elimination.[6] Newer generation fluorinating agents like PyFluor have been developed to reduce the incidence of elimination side products.[7]

Issue 2: Incomplete Boc-Deprotection and Salt Formation

Question: I am having trouble with the final deprotection and salt formation step. After treating the Boc-protected amine with HCl, I am either getting incomplete deprotection or a difficult-to-isolate product. What can I do?

Answer:

The acid-mediated deprotection of a Boc group is generally a robust reaction, but issues can arise from the choice of acid, solvent, and workup procedure.[8]

Causality and Solutions:

  • Acid Strength and Stoichiometry: While strong acids like trifluoroacetic acid (TFA) are effective, they can sometimes lead to the formation of oily TFA salts which are difficult to handle.[9] Using a solution of HCl in an organic solvent is a common and effective alternative.[8][10] Insufficient acid will lead to incomplete deprotection.

    • Protocol: A common and effective method is using a 4M solution of HCl in 1,4-dioxane.[9] Typically, a 1:1 mixture of this solution with methanol provides a functional 2M HCl environment that can lead to complete deprotection in as little as 10-20 minutes.[9]

  • Solvent Effects on Precipitation: The choice of solvent is critical for the precipitation of the desired hydrochloride salt.

    • Protocol: Diethyl ether is a good solvent to induce the precipitation of the HCl salt, which can then be isolated by filtration.[9] If the reaction is performed in a solvent like methanol or dioxane, adding diethyl ether as an anti-solvent after the reaction is complete can facilitate crystallization.

  • Work-up Procedure: The work-up is crucial for isolating a pure product.

    • Protocol: After the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude salt can then be triturated with a solvent in which the desired salt is insoluble (like diethyl ether) to induce solidification and remove any non-polar impurities.

Issue 3: Presence of Diastereomeric Impurities

Question: My final product shows the presence of the undesired (1S,3S) or other diastereomers. How can I improve the stereoselectivity of my synthesis?

Answer:

Achieving high stereoselectivity is paramount for the synthesis of chiral molecules.[11] The stereochemical outcome is often determined in the initial steps of the synthesis.

Causality and Solutions:

  • Stereocontrol in the Formation of the Precursor: The synthesis of the precursor, (1S,3R)-3-aminocyclopentanol, is a critical step where stereochemistry is established. Methods like enzymatic kinetic resolution are often employed to separate enantiomers.[11][12]

    • Strategy: Ensure that the enzymatic resolution step is optimized for maximum enantiomeric excess (ee). This may involve screening different lipases or adjusting reaction conditions such as solvent and temperature.[12]

  • Fluorination Mechanism: The deoxofluorination of an alcohol typically proceeds via an SN2 mechanism, which results in an inversion of stereochemistry.[13]

    • Verification: It is crucial to start with the correct stereoisomer of the alcohol precursor. For the desired (1S,3R)-3-fluorocyclopentan-1-amine, the starting alcohol should be (1R,3S)-3-hydroxycyclopentylamine derivative.

  • Purification Techniques: If minor diastereomeric impurities are present, purification by chiral chromatography or recrystallization of a suitable salt may be necessary.

II. Frequently Asked Questions (FAQs)

General Synthesis Strategy

Question: What is a common and reliable synthetic route to prepare (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride?

Answer:

A robust and frequently employed synthetic strategy involves several key stages:

  • Hetero-Diels-Alder Cycloaddition: This step is often used to construct the cyclopentane ring system.[11][12]

  • Enzymatic Kinetic Resolution: To achieve the desired stereochemistry, an enzymatic resolution is a powerful tool to separate the enantiomers of an intermediate, typically an alcohol or an ester.[11][12]

  • Functional Group Manipulations: This may involve reduction of double bonds and deprotection of functional groups to yield the key intermediate, a Boc-protected (1R,3S)-3-hydroxycyclopentylamine.[11][12]

  • Deoxofluorination: The hydroxyl group is then converted to a fluorine atom with inversion of stereochemistry using a fluorinating agent like Deoxo-Fluor®.[2]

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group with a strong acid, followed by the formation of the hydrochloride salt.[8][10]

Synthesis Workflow Diagram:

G cluster_0 Core Synthesis Pathway A Hetero-Diels-Alder Reaction B Enzymatic Kinetic Resolution A->B Formation of Racemic Intermediate C Functional Group Manipulation (Reduction & Deprotection) B->C Isolation of Desired Enantiomer D N-Boc-(1R,3S)-3-hydroxycyclopentylamine C->D Yields Key Intermediate E Deoxofluorination (e.g., Deoxo-Fluor®) D->E SN2 Inversion F tert-butyl (1S,3R)-3-fluorocyclopentylcarbamate E->F G Boc Deprotection & Salt Formation (HCl) F->G H (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride G->H Final Product

Caption: General synthetic workflow for (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

Protecting Groups

Question: Why is a protecting group for the amine necessary during the fluorination step, and why is the Boc group a common choice?

Answer:

Protecting the amine functionality during the fluorination step is crucial for several reasons:

  • Preventing Side Reactions: The lone pair of electrons on the nitrogen of a free amine is nucleophilic and can react with the electrophilic fluorinating agent, leading to undesired side products and a lower yield of the desired fluorinated compound. Carbamate protecting groups, like Boc, render the nitrogen non-nucleophilic.[14]

  • Improving Solubility: The Boc group can enhance the solubility of the intermediate in organic solvents commonly used for fluorination reactions.

The tert-butyloxycarbonyl (Boc) group is a popular choice for amine protection due to its favorable properties:[14]

  • Ease of Installation: It can be readily introduced under mild conditions.[8]

  • Stability: The Boc group is stable to a wide range of reaction conditions, including many nucleophilic and basic environments.[15]

  • Facile Removal: It can be cleaved under acidic conditions, which is often compatible with the final salt formation step.[8][10]

Amine Protecting Group Logic Diagram:

G cluster_0 Protecting Group Strategy Start Free Amine Protected Boc-Protected Amine Start->Protected Protection (Boc2O) Fluorination Fluorination Reaction Protected->Fluorination Stable Substrate Deprotection Acidic Deprotection Fluorination->Deprotection Fluorinated Intermediate FinalAmine Desired Free Amine Deprotection->FinalAmine Removal of Boc Group

Caption: Logic for using a Boc protecting group in the synthesis.

Reagent Selection

Question: What are the advantages and disadvantages of different fluorinating reagents like DAST and Deoxo-Fluor®?

Answer:

The choice of fluorinating agent is a critical decision that can impact yield, safety, and scalability.

ReagentAdvantagesDisadvantages
DAST (Diethylaminosulfur trifluoride) - Widely used and commercially available[16][17] - Effective for a broad range of alcohols[4]- Thermally unstable, can detonate if heated above 90°C[4] - Corrosive and moisture-sensitive[5]
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) - More thermally stable than DAST[2][4] - Often gives better yields with fewer side reactions[2]- More expensive than DAST[5] - Also corrosive and reacts violently with water[2][3]
PyFluor - Thermally stable and less prone to elimination side reactions[7] - More economical for large-scale synthesis- May have a different reactivity profile compared to DAST and Deoxo-Fluor®
PhenoFluor™ - Crystalline, non-explosive solid[1] - High functional group tolerance[1]- High molecular weight, making it less atom-economical for large-scale reactions[1]

III. Experimental Protocols

Protocol 1: General Procedure for Deoxofluorination with Deoxo-Fluor®
  • To a solution of the N-Boc protected alcohol (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 20 volumes) under a nitrogen atmosphere, cool the mixture to 0°C.

  • Add Deoxo-Fluor® (3 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (2 x 10 volumes).

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Protocol 2: General Procedure for Boc-Deprotection and HCl Salt Formation
  • Dissolve the Boc-protected amine (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane (2-4 equivalents) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • To the resulting residue, add diethyl ether and stir to induce precipitation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[9]

IV. References

  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M. Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters.

  • Organic Chemistry Portal. Alcohol to Fluoride - Common Conditions.

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.

  • TCI Chemicals. Fluorination Reagents, Fluorinated Building Blocks.

  • Impurity B.V. Carbon-Centred Fluorination Reagents.

  • Lokey Lab Protocols. Protecting Groups.

  • Sigma-Aldrich. Fluorination.

  • LookChem. Cas 1279032-31-3,(1R,3S)-3-AMinocyclopentanol hydrochloride.

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.

  • Khan Academy. Protecting Groups for Amines: Carbamates. YouTube.

  • Organic Chemistry Portal. Amino Protecting Groups Stability.

  • Enamine. Deoxofluor.

  • Benchchem. Asymmetric Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride: A Detailed Application Note and Protocol.

  • Boateng, C. A.; et al. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar.

  • S. L.; Ritter, T. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC - NIH.

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).

  • PubMed. Stereoselective synthesis of fluorinated 1,3-cis-diaminocyclopentanes.

  • Nielsen, M. K.; et al. Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.

  • Benchchem. Technical Support Center: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.

  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-amino cyclopentanol hydrochloride.

  • Google Patents. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

  • Fisher Scientific. Amine Protection / Deprotection.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Isidro-Llobet, A.; et al. Amino Acid-Protecting Groups. ACS Publications.

  • Reddit. Boc De-protection : r/Chempros.

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution.

  • ChemicalBook. Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- synthesis.

  • Impurity B.V. Specific Solvent Issues with Fluorination.

  • McMahon, T. C.; et al. A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative. PMC.

  • Sigma-Aldrich. (1R,3R)-3-Fluorocyclopentan-1-amine (hydrochloride).

  • Echemi. (1R,3R)-3-Fluorocyclopentan-1-amine hydrochloride.

  • Gerus, I. I.; et al. Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. ResearchGate.

  • Umemoto, T. Development of N-F fluorinating agents and their fluorinations: Historical perspective.

  • Benchchem. Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.

  • Vatsa, R.; et al. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC.

  • Takayama, R.; et al. Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Arkivoc.

  • Poissy, J.; et al. Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.

  • Vatsa, R.; et al. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.

  • Çelik, M.; et al. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. PMC.

  • McMahon, T. C.; et al. A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative. Chemical Science (RSC Publishing).

Sources

Technical Guide: Preventing Stereochemical Loss in (1S,3R)-3-Fluorocyclopentan-1-amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Topic: Preserving Stereochemical Integrity of (1S,3R)-3-fluorocyclopentan-1-amine. Target Audience: Medicinal Chemists, Process Chemists.

Working with (1S,3R)-3-fluorocyclopentan-1-amine presents a unique challenge. While primary amines are generally configurationally stable, the presence of the electron-withdrawing fluorine at the C3 position introduces a "hidden" instability: Base-Promoted HF Elimination .

Users often report "racemization" when they observe a loss of enantiomeric excess (ee%) or diastereomeric ratio (dr). However, in 90% of amide coupling cases involving this scaffold, the culprit is not simple inversion of the amine center, but rather chemical degradation via elimination or epimerization of the carboxylic acid partner .

This guide breaks down the specific failure modes and provides a self-validating protocol to ensure the survival of the (1S,3R) configuration.

Part 1: The "Racemization" Diagnostic

Before changing reagents, you must identify which failure mode is occurring. "Racemization" is often a catch-all term for three distinct chemical events.

Failure Mode A: HF Elimination (The Silent Killer)
  • Mechanism: The basic conditions required for amide coupling (using TEA or DIPEA) can trigger E2 elimination of Hydrogen Fluoride (HF).

  • Result: Formation of a cyclopentenyl amide. The fluorine stereocenter is destroyed.

  • Symptom: The product mass is [M-20] (loss of HF). The chiral HPLC shows "impurities" that are actually degradation products, not enantiomers.

Failure Mode B: Epimerization of the Acid Partner
  • Mechanism: If you are coupling with a chiral carboxylic acid (e.g., an amino acid), the acid is the component that racemizes via the Azlactone (Oxazolone) pathway. The amine nucleophile merely captures the racemized acid.

  • Symptom: You see a 50:50 mixture of diastereomers (e.g., S,S and S,R) but the mass is correct.

Failure Mode C: Kinetic Resolution
  • Mechanism: If your starting amine was not 100% pure (e.g., 95% ee), and the coupling reaction is slow, the "wrong" enantiomer might react at a different rate with a chiral acid.

  • Symptom: The ee% of the recovered unreacted amine changes over time.

Part 2: Visualizing the Failure Pathways

The following diagram illustrates the mechanistic divergence between successful coupling and the two primary failure modes.

G Start (1S,3R)-3-Fluoro Amine Coupling Nucleophilic Attack (Fast) Start->Coupling Base Excess Strong Base (TEA/DIPEA, High pH) Start->Base Risk Factor Acid Activated Carboxylic Acid Acid->Coupling Azlactone Azlactone Formation Acid->Azlactone Slow Activation + Base Product Desired Amide (Stereopure) Coupling->Product Elimination E2 Elimination of HF Base->Elimination Alkene Cyclopentenyl Impurity (M-20) Elimination->Alkene RacemicAcid Racemized Acid Azlactone->RacemicAcid Diastereomers Mix of Diastereomers (Wrong Stereochem) RacemicAcid->Diastereomers + Amine

Caption: Mechanistic divergence: High pH risks HF elimination (bottom path), while slow activation risks acid partner racemization (top path).

Part 3: Optimized Coupling Protocol

To prevent both HF elimination and acid epimerization, you must minimize base strength and contact time.

Recommended Reagent System
ComponentRecommendationScientific Rationale
Coupling Agent T3P (Propylphosphonic anhydride) or EDC/Oxyma T3P works well in lower pH ranges and has low epimerization rates. Oxyma suppresses oxazolone formation better than HOBt.
Base NMM (N-Methylmorpholine) or TMP (2,4,6-Collidine)These are weaker bases (

) compared to TEA/DIPEA (

). They are sufficient to deprotonate the ammonium salt but less likely to trigger E2 elimination of HF.
Solvent DMF or EtOAc DMF promotes faster reaction rates (reducing time for side reactions). EtOAc allows for easier workup if T3P is used.
Temperature 0°C to Room Temp Never heat this reaction. Thermal energy significantly lowers the barrier for HF elimination.
Step-by-Step Workflow

Step 1: Free Basing (The Critical Step) Do not mix the amine salt, acid, and excess base all at once.

  • Dissolve the carboxylic acid (1.0 equiv) and Coupling Reagent (1.1 equiv) in DMF at 0°C.

  • Add 0.5 equiv of Base (Collidine/NMM) to activate the acid first. Stir for 2-5 mins.

  • In a separate vial, dissolve the (1S,3R)-amine hydrochloride salt (1.0 equiv) in DMF.

  • Add exactly 1.0 equiv of Base to the amine vial to neutralize the HCl.

  • Immediately transfer the amine solution to the activated acid mixture.

Step 2: Monitoring

  • Monitor via LC-MS.[1] Look specifically for the [M-20] peak (Elimination product).

  • If [M-20] appears, lower the temperature to -10°C and switch to Collidine exclusively.

Step 3: Quench

  • Quench with dilute aqueous citric acid or 0.5M HCl immediately upon completion. Do not let the reaction sit in basic solution overnight.

Part 4: Troubleshooting FAQs

Q1: I am seeing a 50:50 mixture of products by HPLC. Is my amine racemizing? A: Highly unlikely. If you are coupling with a chiral acid, the acid has racemized. Switch to COMU or T3P as your coupling reagent and ensure pre-activation is kept under 2 minutes. If you are coupling with an achiral acid, check if the "mixture" is actually the desired product + the HF-elimination byproduct (which often runs close to the product on reverse-phase columns).

Q2: Can I use HATU? A: HATU is very fast but requires basic conditions (pH > 8) to function optimally. For 3-fluorocyclopentyl amines, this high pH is risky. If you must use HATU, use Collidine instead of DIPEA/TEA.

Q3: My yield is low, and I see a lot of baseline material. A: This is characteristic of HF elimination followed by polymerization of the resulting enamine/alkene. The solution is too basic. Reduce base equivalents or switch to a "base-free" carbodiimide method (EDC/NHS) in DCM.

References
  • Grygorenko, O. O., et al. (2021).[2] Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry.

    • Relevance: Establishes the stability profiles and elimination risks of fluorin
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Relevance: Authoritative review on racemization mechanisms (azlactone) and suppression using Oxyma/COMU.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

    • Relevance: Provides industrial standard protocols for T3P and base selection to minimize epimeriz
  • BenchChem Application Note. (2025). Amide Coupling Protocols for 3,3-Difluorocyclopentanamine Hydrochloride.

    • Relevance: Specific protocols for fluorinated cyclopentyl amines (analogous stability issues).[3][4]

Sources

Technical Support Center: Recrystallization Optimization for (1S,3R)-3-Fluorocyclopentan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-F-CP-001 Status: Active Agent: Senior Application Scientist

Executive Summary

This guide addresses the purification of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride via recrystallization.[1][2] This molecule presents a unique "push-pull" solubility challenge: the hydrochloride salt moiety drives high polarity and water affinity, while the secondary alkyl fluoride introduces lipophilicity and potential thermal instability (risk of HF elimination).

Successful isolation requires a solvent system that balances these opposing forces while preventing the common failure mode of Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

Module 1: Solvent Selection Strategy

The Polarity Balance Theory

For amine salts, the lattice energy is dominated by ionic interactions. However, the fluorinated cyclopentane ring disrupts the crystal packing compared to non-fluorinated analogs.

Solvent ClassRoleSuitabilityMechanistic Insight
Alcohols (MeOH, EtOH) Good Solvent HighHigh dielectric constant dissolves the ionic HCl head. Risk: High solubility may lead to low yield without an antisolvent.
Isopropanol (IPA) Primary Solvent Optimal "Goldilocks" solvent. Balances ionic solvation with the lipophilic fluoro-ring. Often works as a single-solvent system.[3]
Ethers (MTBE, Et₂O) Antisolvent HighExcellent for inducing precipitation. MTBE is preferred over Et₂O due to higher boiling point (safety) and better process control.
Esters (EtOAc) Antisolvent MediumCan be used, but some amine salts have partial solubility in hot EtOAc, leading to "gummy" precipitates.
Alkanes (Heptane) Antisolvent LowAvoid. Extreme polarity difference often causes immediate oiling out rather than crystallization.
Recommended Solvent Systems
  • Single Solvent: Isopropanol (IPA).

  • Binary System: Ethanol (Solvent) + MTBE (Antisolvent).

  • Scavenging System: Methanol (dissolve) + Isopropyl Acetate (precipitate).

Module 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Diagnosis: You have entered the metastable zone too quickly or the impurity profile has depressed the melting point below the crystallization temperature. This is Liquid-Liquid Phase Separation (LLPS).[1]

The Fix (The "Temperature Cycling" Protocol):

  • Re-heat the mixture until the oil redissolves.

  • Add a seed crystal at a temperature slightly below the saturation point (

    
    ).
    
  • Cool very slowly (1°C/min).

  • Critical Step: If oil droplets appear, immediately reheat slightly to redissolve them, then cool again. This "cycling" trains the solution to form an ordered lattice rather than an amorphous oil.

Q2: Can I use water?

Answer: technically yes, but not recommended .

  • Reason 1: Water removal is difficult, and residual moisture encourages hygroscopic clumping.

  • Reason 2: Heating secondary alkyl fluorides in water for extended periods can risk hydrolysis or HF elimination (defluorination), especially if traces of free amine are present.

Q3: The yield is low (<50%).

Diagnosis: The compound is too soluble in the "Good" solvent. The Fix:

  • Drive the equilibrium by cooling to -10°C or -20°C (IPA/EtOH systems remain liquid here).

  • Increase the ratio of Antisolvent (MTBE) slowly.

  • Salt Break check: Ensure you haven't accidentally free-based the amine. Check pH; it should be acidic.

Module 3: Experimental Protocols

Standard Operating Procedure (SOP): Solvent Screening

Scale: 100 mg input

  • Dissolution: Place 100 mg of crude (1S,3R)-3-fluorocyclopentan-1-amine HCl in a vial.

  • Solvent Addition: Add Isopropanol (IPA) dropwise at 60°C (Do not exceed 70°C to protect the C-F bond).

  • Saturation: Vortex until dissolved. If >2 mL is required, the solvent is too weak; switch to EtOH.

  • Cooling: Allow to cool to Room Temp (RT) over 30 minutes.

  • Observation:

    • Crystals: Filter and dry.[4]

    • No Crystals: Cool to 0°C.

    • Still No Crystals: Add MTBE dropwise (cloud point method).

    • Oiling: Reheat and add 10% more IPA.

Visualizing the Workflow

The following diagram illustrates the logical flow for solvent screening and decision-making.

SolventScreening Start Start: 100mg Crude Solid Dissolve Add Hot IPA (60°C) Start->Dissolve CheckSol Dissolved? Dissolve->CheckSol SwitchSol Switch to EtOH CheckSol->SwitchSol No (<100mg/mL) CoolRT Cool to 20°C (Slowly) CheckSol->CoolRT Yes Result1 Precipitate Type? CoolRT->Result1 Crystals Filter & Wash (MTBE) Result1->Crystals Crystalline Solid Oil Oiling Out Detected Result1->Oil Liquid Droplets NoPpt Clear Solution Result1->NoPpt Nothing Reheat Reheat & Seed Oil->Reheat Antisolvent Add MTBE Dropwise NoPpt->Antisolvent Antisolvent->Result1 Reheat->CoolRT Retry

Figure 1: Decision logic for solvent screening. Blue nodes indicate actions, yellow diamonds indicate decision points.

Module 4: Advanced Troubleshooting (Oiling Out)

When the system oils out, it indicates a competition between amorphous liquid phase separation and crystalline nucleation. The diagram below details the Temperature Cycling loop required to break this cycle.

OilingOutFix StateOil State: Oiled Out (Impure Liquid Phase) ActionHeat Heat to Clear Point (Redissolve Oil) StateOil->ActionHeat ActionSeed Add Seed Crystals (Critical Step) ActionHeat->ActionSeed ActionCool Cool Slowly (-1°C/min) ActionSeed->ActionCool Check Appearance? ActionCool->Check Success Crystalline Suspension Check->Success Solids Form Fail Cloudy/Emulsion Check->Fail Oil Returns Fail->ActionHeat Add 5% more Solvent & Repeat Cycle

Figure 2: The "Temperature Cycling" loop to resolve oiling out issues. Note the critical seeding step.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

    • Authority on crystallization mechanics and oiling-out phenomena.
  • Nichols, L. (2022). Troubleshooting: Oiling Out. Chemistry LibreTexts. Retrieved from [Link]

    • Fundamental guide on thermodynamic causes of phase separ
  • Butcher, T. W., Amberg, W. M., & Hartwig, J. F. (2022). Transition-Metal-Catalyzed Monofluoroalkylation. Angewandte Chemie International Edition. Retrieved from [Link]

    • Provides context on the stability and synthesis of secondary alkyl fluorides.
  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. Standard industry text for salt selection and polymorph screening (General Reference).

Sources

Technical Support Center: (1S,3R)-3-Fluorocyclopentan-1-amine HCl - A Guide to Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this valuable chiral building block. Our goal is to provide expert-driven, field-tested insights to help you anticipate and mitigate common side reactions, ensuring the integrity of your synthesis and the purity of your target molecules.

As Senior Application Scientists, we understand that success in the lab comes from a deep understanding of the "why" behind a protocol. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles governing the reactivity of this unique fluorinated amine.

Part 1: Foundational Concepts & Initial Handling

This section addresses the most fundamental questions regarding the starting material. Proper handling and understanding of its inherent properties are the first steps in preventing unwanted side reactions.

Q1: My amine is an HCl salt. How does this affect my reaction setup, and what is the best way to handle it?

A1: (1S,3R)-3-fluorocyclopentan-1-amine is supplied as a hydrochloride (HCl) salt to enhance its stability and shelf-life. In this form, the amine nitrogen is protonated (NH₃⁺), rendering it non-nucleophilic. To engage in reactions like N-acylation or N-alkylation, it must be converted to the free amine (NH₂) in situ. This is achieved by adding a base.

The Causality: The choice of base is critical. It must be strong enough to deprotonate the ammonium salt (pKa ~9-10) but should not introduce competing side reactions. At least one full equivalent of base is required to neutralize the HCl. Often, a slight excess (1.1-1.2 eq.) is used to ensure complete deprotonation, with an additional equivalent required if the reaction itself generates acid (e.g., amide coupling with an acid chloride).

Key Considerations for Base Selection:

  • Steric Hindrance: Large, bulky bases are less likely to act as nucleophiles themselves.

  • Nucleophilicity: A non-nucleophilic base is preferred to avoid competition with your desired reaction.

  • Solubility: The resulting ammonium salt byproduct (e.g., triethylammonium chloride) should be considered for solubility and ease of removal during workup.

Base Structure pKa of Conj. Acid Key Characteristics & Recommendations
Triethylamine (TEA, Et₃N) (CH₃CH₂)₃N~10.7Common and inexpensive. Can sometimes act as a nucleophile or promote elimination in sensitive substrates. Best for simple, robust reactions.
Diisopropylethylamine (DIPEA, Hünig's Base) ((CH₃)₂CH)₂NCH₂CH₃~11.0Highly Recommended. Sterically hindered and non-nucleophilic. Excellent choice for preventing side reactions in amide couplings and alkylations.
N-Methylmorpholine (NMM) C₅H₁₁NO~7.4A weaker base, often used in peptide chemistry to minimize epimerization. May not be sufficient for complete deprotonation in all cases.
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) --Can be used in polar aprotic solvents (DMF, DMSO). Their heterogeneous nature can sometimes be advantageous, but reaction rates may be slower.

Q2: How does the fluorine atom on the cyclopentyl ring influence reactivity and potential side reactions?

A2: The fluorine atom is the most defining feature of this molecule and exerts powerful electronic effects that you must account for.

The Causality:

  • Inductive Effect: Fluorine is the most electronegative element. It strongly withdraws electron density through the sigma bonds (a -I effect). This lowers the basicity and nucleophilicity of the amine compared to its non-fluorinated analog, cyclopentylamine. Consequently, reactions may require slightly more forcing conditions (e.g., longer reaction times, mild heating) or more potent activating agents.

  • C-F Bond Strength: The carbon-fluorine bond is exceptionally strong (~115 kcal/mol), making the fluoride ion (F⁻) a very poor leaving group in traditional Sₙ1/Sₙ2 or E1/E2 reaction pathways.[1] Direct substitution of the fluorine is highly unlikely under standard synthetic conditions.

  • Acidification of β-Hydrogens: The inductive pull of the fluorine atom makes the hydrogen atoms on the adjacent carbons (the β-hydrogens) more acidic. This increased acidity is the primary reason for the most significant side reaction: elimination .[1]

Part 2: Troubleshooting Guide for Common Reactions

This section provides a question-and-answer-based troubleshooting guide for specific synthetic transformations.

Issue 1: Amide Coupling (N-Acylation) Problems

Amide bond formation is one of the most common reactions performed with this amine.[2] However, several pitfalls can lead to poor outcomes.

Q3: My amide coupling reaction is showing low yield and unreacted starting amine. What are the likely causes?

A3: This is a frequent issue stemming from incomplete amine activation or suboptimal coupling conditions.

  • Cause A: Incomplete Neutralization. As discussed in Q1, if less than one equivalent of base is used, a portion of your amine will remain as the unreactive HCl salt.

    • Solution: Ensure at least 1.1 equivalents of a suitable base like DIPEA are used to liberate the free amine before the coupling agent is added.

  • Cause B: Inappropriate Coupling Reagent. Electron-deficient amines, due to the fluorine's inductive effect, require robust activation of the carboxylic acid partner.

    • Solution: Use high-potency uronium/aminium or phosphonium salt coupling reagents. Avoid older methods like DCC alone, which are sluggish and prone to side reactions.

    • Recommended Reagents: HATU, HBTU, or BOP. These reagents rapidly form highly activated esters, which react efficiently even with moderately nucleophilic amines.[3]

  • Cause C: Order of Addition. Some coupling reagents can react with the amine to form inactive byproducts.

    • Solution: A widely successful strategy is to pre-activate the carboxylic acid. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an aprotic solvent like DMF for 15-30 minutes before adding the (1S,3R)-3-fluorocyclopentan-1-amine.[4] This allows for the formation of the active ester intermediate, minimizing side reactions.

G start Low Yield in Amide Coupling check_base Check Base Stoichiometry (>= 1.1 eq DIPEA?) start->check_base check_reagent Review Coupling Reagent (Using HATU, HBTU?) check_base->check_reagent Yes fix_base Action: Re-run with >= 1.1 eq DIPEA. check_base->fix_base No check_order Review Order of Addition (Pre-activation?) check_reagent->check_order Yes fix_reagent Action: Switch to a modern coupling reagent like HATU. check_reagent->fix_reagent No investigate_sol Still Low Yield? Investigate Solubility & Temp. check_order->investigate_sol Yes fix_order Action: Pre-activate acid + HATU + base for 20 min before adding amine. check_order->fix_order No

Q4: I'm observing epimerization of my chiral carboxylic acid starting material. How can I suppress this?

A4: Epimerization, or racemization, at the α-carbon of the carboxylic acid is a serious side reaction that compromises the stereochemical purity of your final product.[5]

The Causality: This often occurs through the formation of an oxazolone intermediate, which can easily tautomerize, scrambling the stereocenter. This pathway is particularly prevalent with carbodiimide reagents like EDC and DCC when used alone.

Mitigation Strategies:

  • Use an Additive: When using carbodiimides (e.g., EDC), always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives act as "traps" for the activated acid, forming an active ester that is more reactive towards the amine and less prone to epimerization than the O-acylisourea intermediate.[2]

  • Switch Reagent Class: Phosphonium (BOP, PyBOP) and aminium (HATU, HBTU) reagents are generally less prone to causing epimerization than carbodiimides alone.[3]

  • Control Temperature: Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. This reduces the rate of the competing epimerization pathway.

Issue 2: Elimination of Hydrogen Fluoride (HF)

Q5: My reaction is producing a significant amount of a cyclopentene byproduct. What is causing this and how do I stop it?

A5: The formation of a cyclopentene derivative is the result of an elimination reaction, where H and F are removed from the ring. Given the strong C-F bond, this is not a simple E1 or E2 reaction.

The Causality: The most probable mechanism is a base-mediated E1cb (Elimination, Unimolecular, conjugate Base) pathway.[1]

  • A base removes an acidic β-proton (alpha to the fluorine) to form a carbanion intermediate.

  • This carbanion is stabilized by the electron-withdrawing fluorine atom.

  • In a subsequent, often rate-limiting step, the carbanion expels the poor fluoride leaving group to form the alkene.

This side reaction is favored by:

  • Strong, non-hindered bases: Bases like ethoxide or hydroxide are particularly problematic.

  • High Temperatures: Providing thermal energy can overcome the activation barrier for fluoride expulsion.

Mitigation Strategies:

  • Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA. Its bulkiness makes it a poor proton abstractor from the sterically encumbered cyclopentane ring compared to its role in neutralizing the HCl salt.

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible. For many amide couplings, 0 °C to room temperature is sufficient. Avoid prolonged heating.

  • Minimize Reaction Time: Use efficient coupling reagents and conditions to ensure the main reaction proceeds quickly, reducing the time the starting material is exposed to basic conditions.

G

Part 3: Recommended Protocols

Here we provide validated, step-by-step protocols for common reactions, designed to minimize the side reactions discussed above.

Protocol 1: General Procedure for Neutralization and In Situ Use

This protocol describes the liberation of the free amine for general use in subsequent reactions.

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add (1S,3R)-3-fluorocyclopentan-1-amine HCl (1.0 eq.).

  • Solvent: Add a suitable anhydrous aprotic solvent (e.g., DCM, THF, DMF) to achieve a concentration of 0.1-0.5 M.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.1-1.2 eq.) dropwise via syringe.

  • Stirring: Stir the mixture at 0 °C for 15-20 minutes. You should observe the suspension becoming a clearer solution as the free amine is formed and the DIPEA·HCl salt precipitates or dissolves.

  • Proceed: The resulting solution/suspension containing the free amine is now ready for the addition of your electrophile (e.g., acyl chloride, alkyl halide) or for use in a subsequent coupling protocol.

Protocol 2: Optimized Amide Coupling using HATU

This protocol utilizes pre-activation to maximize yield and minimize side reactions.

  • Setup: To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Solvent: Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C.

  • Pre-activation: Add DIPEA (2.5 eq.) dropwise. Stir the mixture at 0 °C for 20 minutes to form the activated HOBt ester.

  • Amine Addition: In a separate flask, prepare the free amine from (1S,3R)-3-fluorocyclopentan-1-amine HCl (1.2 eq.) and DIPEA (1.3 eq.) in a small amount of DMF as per Protocol 1 (or simply add the solid amine salt followed by the base to the reaction). Add the free amine solution to the activated acid mixture dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl or water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Lumen Learning. (n.d.). Elimination Reactions. Organic Chemistry 1: An open textbook. [Link]

  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(23), 8017. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. [Link]

  • Pawar, S. V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of (1S,3R)-3-Fluorocyclopentan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride . It is designed for analytical chemists and drug development professionals requiring rigorous structural verification and diastereomeric purity assessment.[1]

Executive Summary & Structural Context[1][2][3][4][5]

  • Compound Name: (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride[2][3]

  • CAS Number: 932706-21-3

  • Stereochemical Designation: Cis -1,3-disubstituted cyclopentane.

    • Note: In the (1S,3R) configuration for 1,3-disubstituted cyclopentanes, the substituents (Fluorine and Amine) reside on the same face of the ring (typically denoted as "Up/Up" or "Down/Down").

  • Primary Analytical Challenge: Distinguishing the desired Cis isomer from the thermodynamic Trans ((1S,3S) or (1R,3R)) impurity.

This guide compares the spectral signature of the target Cis isomer against its Trans diastereomer, providing a self-validating protocol for identification.

Experimental Protocol: Sample Preparation

To ensure reproducibility and spectral clarity, the following preparation method is recommended.

ParameterRecommendationCausality & Rationale
Solvent D₂O (Deuterium Oxide) Primary Choice. Eliminates the broad ammonium (

) protons via exchange, simplifying the aliphatic region. Essential for clear observation of H1 and H2 multiplets.
Alternative DMSO-d₆Secondary Choice. Use only if quantification of the ammonium protons (

ppm) is required to verify salt stoichiometry.
Concentration 5–10 mg / 0.6 mLOptimal signal-to-noise ratio for detecting

satellites or minor diastereomeric impurities (

).
Reference TSP or DSS (Internal)Preferable to TMS in aqueous media for precise chemical shift referencing (

ppm).

Spectral Feature Analysis: The "Cis" Signature

The 1H NMR spectrum of the (1S,3R) isomer is defined by three distinct regions. The coupling with the fluorine nucleus (


, spin 1/2) dominates the splitting patterns.
A. The "Anchor" Signal: H3 (Geminal to Fluorine)
  • Chemical Shift:

    
     ppm
    
  • Multiplicity: Doublet of Multiplets (

    
    ) or Doublet of TTT.
    
  • Coupling:

    • 
       (Geminal):  Massive coupling constant, typically 52–55 Hz . This is the most diagnostic signal in the spectrum.
      
    • 
      :  Additional splitting from H2 and H4 protons (approx. 4–8 Hz).
      
  • Validation Check: If this signal appears as a simple multiplet without the large >50 Hz split, the fluorine atom is absent or the structure is incorrect.

B. The "Stereo-Probe": H2 (Bridging Methylene)

This region provides the definitive distinction between Cis and Trans isomers.

  • Context: C2 is the carbon between the amine and fluorine.

  • Cis-Isomer Behavior ((1S,3R)):

    • The C2 protons are diastereotopic. One proton is "cis" to both substituents (crowded face), and the other is "trans" to both.

    • Result: A large chemical shift separation (

      
      ) between H2a and H2b. You will see two distinct, widely separated multiplets in the 1.8–2.6 ppm range.
      
  • Trans-Isomer Behavior ((1S,3S)):

    • One substituent is Up, one is Down. Each C2 proton is cis to one group and trans to the other. The electronic environments are averaged/similar.

    • Result: The H2 protons appear much closer together, often overlapping into a narrower multiplet band.

C. The Amine Methine: H1 (Geminal to Nitrogen)
  • Chemical Shift:

    
     ppm (Shifted downfield due to HCl salt form; free base would be ~3.2 ppm).
    
  • Multiplicity: Multiplet (typically

    
     or 
    
    
    
    -like depending on resolution).
  • Coupling: Shows no large H-F coupling (unlike H3), but may show small long-range

    
     (1–3 Hz) broadening.
    

Comparative Data: Cis (Target) vs. Trans (Impurity)

The following table summarizes the key differences used to qualify the material.

Spectral Feature(1S,3R)-Cis (Target) (1S,3S)-Trans (Alternative) Diagnostic Value
H2 Methylene (

)
Large Separation (>0.4 ppm typical)Narrow Separation (<0.2 ppm typical)High: Primary method for diastereomer assignment.
H3 (CH-F) Multiplicity

(

Hz)

(

Hz)
Low: Confirms F-presence, but poor for stereochem.
H1 (CH-NH

) Shift

3.7–3.9 ppm

3.6–3.8 ppm
Medium: Minor shifts due to anisotropic shielding.
Symmetry

(Chiral, no symmetry)

(Chiral, no symmetry)
N/A: Both are chiral and lack internal symmetry.

Decision Workflow (Logic Diagram)

The following flowchart outlines the step-by-step logic for validating the (1S,3R) structure using 1H NMR.

NMR_Analysis Start Start: Acquire 1H NMR (D2O Solvent) Check_F Identify H3 Signal (~5.2 ppm, d > 50Hz) Start->Check_F F_Absent Fluorine Absent or Wrong Regioisomer Check_F->F_Absent No large doublet Check_H2 Analyze H2 (Bridging CH2) Region: 1.8 - 2.6 ppm Check_F->Check_H2 Signal Confirmed Separation Are H2 protons widely separated (>0.4 ppm)? Check_H2->Separation Result_Cis Pass: Cis-Isomer (1S,3R) Confirmed Separation->Result_Cis Yes (Distinct environments) Result_Trans Fail: Trans-Isomer (1S,3S) Detected Separation->Result_Trans No (Overlapping/Narrow)

Caption: Logic workflow for distinguishing (1S,3R)-cis-3-fluorocyclopentan-1-amine from its trans-diastereomer.

References

  • ChemicalBook. (2025). Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- Properties and Supplier Data. Retrieved from

  • BenchChem. (2025).[1][4] Distinguishing Diastereomers: A Guide to NMR-Based Structure Elucidation of Aminocyclopentanols. (Analogous 1,3-disubstituted cyclopentane methodology). Retrieved from

  • TutorChase. (2025). How does NMR differentiate between cis and trans isomers? (General principles of geometric isomerism in NMR). Retrieved from

  • Royal Society of Chemistry. (2016). NMR spin–spin coupling constants: bond angle dependence of the vicinal 3JHF coupling. (Theoretical basis for H-F coupling constants). Retrieved from

Sources

Chiral HPLC methods for determining enantiomeric excess of (1S,3R)-3-fluorocyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative methodologies for determining the enantiomeric excess (ee) of (1S,3R)-3-fluorocyclopentan-1-amine , a critical chiral building block in pharmaceutical synthesis.

Due to the molecule's lack of a strong chromophore and the presence of two stereocenters, standard UV-based chiral HPLC is insufficient. This guide compares two industry-standard approaches: Direct Analysis using Crown Ether Columns (best for process monitoring) and Indirect Analysis via Derivatization (best for high-sensitivity QC).

Executive Summary

FeatureMethod A: Direct Analysis (Crown Ether) Method B: Indirect Analysis (Derivatization)
Primary Mechanism Host-Guest Complexation (Ammonium ion + Crown Ether)Diastereomeric Separation (Covalent bond with Chiral Reagent)
Column Type Crownpak CR-I(+) (Chiral)C18 / Phenyl-Hexyl (Achiral)
Detection Low UV (200-210 nm), CAD, or ELSDUV (254 nm or 340 nm) or Fluorescence
Sample Prep Minimal (Dissolve & Shoot)Moderate (Reaction required: 15-60 min)
Sensitivity Moderate (Limit of Quantitation ~0.1%)High (Limit of Quantitation <0.05%)
Best Use Case In-process control; High-throughput screeningFinal Product Release; Trace impurity analysis

Part 1: Technical Analysis & Causality[2]

The Challenge: Structure & Detection

(1S,3R)-3-fluorocyclopentan-1-amine presents two specific analytical hurdles:

  • Lack of Chromophore: The primary amine and secondary fluoride groups do not absorb significantly in the UV-Vis spectrum above 210 nm. Direct analysis requires high-purity solvents or universal detectors (CAD/ELSD).

  • Stereochemical Complexity: The molecule has two chiral centers.[1] While synthetic routes often fix the relative stereochemistry (e.g., cis vs. trans), the analytical method must distinguish the (1S,3R) enantiomer from its mirror image (1R,3S).

Method A: Direct Analysis (Crown Ether)

Mechanism: This method utilizes a Crownpak CR-I(+) column.[2] The chiral stationary phase contains a crown ether (18-crown-6 derivative) that forms a host-guest complex specifically with primary ammonium ions (


).
  • Causality: The separation is driven by the steric fit of the ammonium hydrogens into the crown ether cavity. The 3-fluoro substituent on the cyclopentane ring alters the steric environment, creating a difference in binding energy between the (1S,3R) and (1R,3S) enantiomers.

  • Acidic Requirement: The mobile phase must be acidic (pH 1.0–2.0) to ensure the amine is fully protonated (

    
     form) for binding.
    
Method B: Indirect Analysis (Derivatization)

Mechanism: The amine is reacted with a chiral derivatizing agent (CDA) such as GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) or FDAA (Marfey's Reagent).[3]

  • Causality: The reaction converts the enantiomers into diastereomers (e.g., (1S,3R)-Amine-GITC vs. (1R,3S)-Amine-GITC). Diastereomers have different physical properties (polarity, hydrophobicity) and can be separated on standard achiral reversed-phase columns (C18).

  • Detection Enhancement: The derivatizing agent contains a strong chromophore (phenyl/nitro groups), shifting detection to stable UV ranges (254 nm or 340 nm), drastically improving signal-to-noise ratio.

Part 2: Experimental Protocols

Method A: Direct Analysis on Crownpak CR-I(+)

Recommended for rapid screening when universal detection (CAD/ELSD) is available.

System Suitability:

  • Column: Daicel Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).[2] Note: The "I" denotes the immobilized version, offering higher stability.

  • Mobile Phase: Perchloric Acid (HClO4) pH 1.5 / Methanol (90:10 v/v).

    • Optimization: Adjust Methanol (0–15%) to tune retention.[1] Lower temperature (10–15°C) often improves resolution.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 15°C (Cooling is critical for crown ether complex stability).[1]

  • Detection: CAD (Charged Aerosol Detector) or UV 200 nm.[1]

Workflow Diagram (Method A):

MethodA Sample Sample: (1S,3R)-3-fluorocyclopentan-1-amine Prep Prep: Dissolve in Mobile Phase (pH 1.5) Sample->Prep Column Column: Crownpak CR-I(+) (Host-Guest Complexation) Prep->Column Protonation (NH3+) Detect Detection: CAD or UV 200nm Column->Detect Separation Result Output: Enantiomeric Excess Detect->Result

Caption: Direct chiral resolution workflow relying on ammonium-crown ether complexation under acidic conditions.

Method B: Derivatization with GITC (Gold Standard)

Recommended for QC release and trace impurity quantification.

Reagent Preparation:

  • GITC Solution: 2 mg/mL in Acetonitrile.[1]

  • Buffer: Triethylamine (TEA) or Bicarbonate buffer (to ensure basic pH for reaction).

Protocol:

  • Mix: Take 50 µL of Sample (1 mg/mL in MeCN) + 50 µL TEA (1% in MeCN) + 100 µL GITC Solution.

  • React: Vortex and incubate at Room Temperature for 30 minutes.

  • Quench: Add 10 µL Ethanolamine (optional, to scavenge excess GITC) or dilute directly with Mobile Phase A.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 20% B to 60% B over 20 minutes.

  • Detection: UV 254 nm.[1][4]

  • Resolution (Rs): Typically > 2.0 for diastereomeric pairs.[1]

Workflow Diagram (Method B):

MethodB Sample Sample: Amine Enantiomers React Derivatization: + GITC (RT, 30 min) Sample->React Nucleophilic Attack Species Formed Diastereomers: (1S,3R)-Thiourea (1R,3S)-Thiourea React->Species HPLC HPLC: C18 Column (Achiral Separation) Species->HPLC Data UV 254nm High Sensitivity HPLC->Data

Caption: Indirect resolution via formation of diastereomeric thioureas using GITC reagent.

Part 3: Data Interpretation & Validation[2]

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must pass these checks:

  • Resolution Check: For Method B, inject the racemic mixture. The diastereomers must separate with a resolution (

    
    ) 
    
    
    
    . If
    
    
    , adjust the gradient slope (flatten) or temperature (lower).
  • Blank Check: Inject the derivatizing reagent alone (GITC or FDAA). Peaks from the reagent (hydrolysis products) must not interfere with the analyte peaks.

  • Elution Order Confirmation: Inject a known standard of pure (1S,3R)-3-fluorocyclopentan-1-amine.

    • Note: On Crownpak CR(+) , the (S)-amine generally elutes after the (R)-amine (check specific certificate of analysis as fluorine substitution can invert this).

    • Note: For GITC , elution order is consistent but must be empirically determined during validation.[1]

Performance Comparison Table
ParameterCrownpak CR-I(+) (Method A)GITC Derivatization (Method B)
Linearity (

)
> 0.99 (Limited by detection)> 0.999
LOD (Limit of Detection) ~ 1.0 µg/mL~ 0.05 µg/mL
Run Time 15 - 20 min25 - 35 min (inc. prep)
Robustness Sensitive to Temperature & pHHighly Robust
Cost per Sample High (Column cost)Low (Standard column)

References

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. [Link]

  • Hyun, M. H., et al. (2000).[1] "Liquid chromatographic enantiomer separation of

    
    -amino acid esters and primary amines on Crownpak CR(+)". Journal of Chromatography A, 871(1-2), 105-113.
    
  • Bhushan, R., & Martens, J. (2001).[1] "Amino acids and their derivatives: Chiral liquid chromatography". Handbook of Analytical Separations, 2, 343-382. (Discusses Marfey's and GITC reagents).

Sources

Strategic Characterization Guide: (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

In the development of fluorinated kinase inhibitors and GPCR modulators, (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride serves as a critical chiral building block. The incorporation of fluorine at the C3 position of the cyclopentyl ring introduces unique electronic properties (the gauche effect) and metabolic stability, but it simultaneously complicates structural assignment.

The Challenge: Standard characterization methods (1H-NMR, 19F-NMR) often fail to unambiguously distinguish between the (1S,3R) isomer and its diastereomer (1S,3S) or enantiomer (1R,3S) due to rapid ring puckering (pseudorotation) that averages J-coupling constants in solution.

The Solution: Single-Crystal X-ray Diffraction (SC-XRD) remains the absolute gold standard. This guide compares SC-XRD against alternative methodologies and provides a rigorous protocol for validating the (1S,3R) configuration, focusing on the hydrochloride salt form which stabilizes the lattice for diffraction.

Part 2: Comparative Analysis of Validation Methods

The following table objectively compares the performance of SC-XRD against NMR and Chiral HPLC for this specific fluorinated scaffold.

Table 1: Methodological Performance Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (1H/19F) Method C: Chiral HPLC/SFC
Primary Output 3D Atomic Coordinates & Absolute ConfigurationChemical Shifts (

) & Coupling Constants (

)
Retention Time (

)
Stereo-Confidence Definitive (via Flack Parameter)Ambiguous (Requires derivatization/Mosher)Relative (Requires reference standard)
Conformational Insight Captures specific solid-state pucker (Envelope/Twist)Time-averaged signals (obscures pucker)None
Sample Requirement Single Crystal (~0.1 - 0.3 mm)~5-10 mg in solution< 1 mg
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Limitation Requires crystallizable salt (HCl is ideal)Overlapping multiplets; Ring flexibilityDoes not solve structure; only separates
Supporting Experimental Logic

While NMR is faster, the fluorine atom on the cyclopentane ring induces second-order effects and conformational flux. In solution, the ring flips between "envelope" conformations, averaging the


 and 

couplings. This makes it mathematically difficult to distinguish cis (1S,3R) from trans (1S,3S) purely by Karplus analysis. SC-XRD freezes the molecule in its lowest energy lattice state, providing a definitive snapshot.

Part 3: Experimental Protocol (SC-XRD)

To obtain the data required for this guide, the following rigorous workflow is recommended. This protocol is designed to maximize the probability of obtaining diffraction-quality crystals of the hydrochloride salt.

Crystallization Workflow

Objective: Grow orthorhombic or monoclinic crystals suitable for Mo-K


 or Cu-K

radiation.
  • Salt Formation: Dissolve the free amine (50 mg) in minimal dry diethyl ether. Add 1.1 eq of 2M HCl in ether dropwise. Filter the white precipitate immediately to ensure stoichiometry.

  • Solvent Selection: The HCl salt is highly polar.

    • Primary Solvent: Methanol or Ethanol (High solubility).

    • Anti-Solvent: Diethyl Ether or Hexane (Low solubility).

  • Vapor Diffusion Method (Preferred):

    • Dissolve 10 mg of the HCl salt in 0.5 mL Methanol in a small inner vial.

    • Place this vial inside a larger jar containing 5 mL of Diethyl Ether.

    • Cap tightly. As ether diffuses into the methanol, saturation increases slowly, promoting high-quality nucleation.

  • Harvesting: Inspect after 48-72 hours under polarized light. Look for prisms or blocks; avoid needles (often twinned).

Data Collection Parameters[1][2]
  • Temperature: 100 K (Cryo-cooling essential to reduce thermal motion of the flexible cyclopentyl ring).

  • Radiation source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for light atom structures (C, H, N, F, Cl) to maximize the anomalous signal for absolute configuration determination.

Part 4: Visualization of Workflows

Diagram 1: Stereochemical Validation Workflow

This flowchart illustrates the decision logic for choosing SC-XRD over NMR for this specific compound.

G Start Synthesize (1S,3R)-3-fluorocyclopentan-1-amine Check Initial Purity Check (1H NMR) Start->Check Decision Are J-couplings definitive? Check->Decision PathNMR Derivatize (Mosher Amide) Run 19F-NMR Decision->PathNMR Yes (Rare) PathXRD Form HCl Salt (Vapor Diffusion) Decision->PathXRD No (Ambiguous) Result CONFIRMED (1S,3R) Absolute Configuration PathNMR->Result Secondary Confirmation Collect Collect SC-XRD Data (Cu-Kα, 100K) PathXRD->Collect Analyze Solve Structure (Refine Flack Parameter) Collect->Analyze Analyze->Result

Caption: Decision tree prioritizing SC-XRD for fluorinated cycloalkanes due to NMR ambiguity.

Part 5: Reference Data & Interpretation Standards

Since specific proprietary unit cell data varies by crystallization solvent, the following Reference Standard Table outlines the required crystallographic metrics to validate the (1S,3R) structure. Use this to benchmark your experimental results.

Table 2: Crystallographic Acceptance Criteria
ParameterReference Standard (Target)Technical Note
Space Group Non-centrosymmetric (e.g.,

or

)
Critical: Chiral molecules cannot crystallize in centrosymmetric groups (like

).
Flack Parameter

Indicates correct absolute configuration. A value of

implies the inverted enantiomer.
R-Factor (

)

Indicates high-quality fit of the model to electron density.
C-F Bond Length

Å
Typical for secondary alkyl fluorides.
Ring Conformation Envelope (

) or Twist (

)
The C3-F bond often adopts a pseudo-axial orientation to maximize the gauche effect with adjacent C-H bonds.
Chloride Position H-bonded to

Look for

distances of ~3.1 - 3.2 Å.
Structural Mechanism: The Fluorine Effect

In the (1S,3R) configuration, the X-ray structure will likely reveal a specific ring pucker driven by the Gauche Effect .

  • Observation: The C-F bond tends to align gauche to the vicinal C-C bonds rather than anti.[1]

  • Causality: This stabilizes the

    
     hyperconjugation.[1] Unlike the free base, the HCl salt locks the amine in a protonated state (
    
    
    
    ), creating a strong ionic lattice that overrides minor conformational fluctuations, allowing the precise determination of the F-substituent orientation relative to the amine.
Diagram 2: Structural Logic of the Salt

This diagram visualizes the stabilizing interactions expected in the crystal lattice.

Struct Amine Protonated Amine (C1-NH3+) Chloride Chloride Counterion (Cl-) Amine->Chloride Strong H-Bond (Charge Assisted) Fluorine Fluorine (C3-F) Electron Withdrawing Fluorine->Amine Through-Space Electrostatics Lattice Crystal Lattice Stabilization Fluorine->Lattice Dipole Alignment Chloride->Lattice Packing Force

Caption: Interaction map showing how salt formation anchors the flexible fluorinated ring.

Part 6: References

  • Parsons, S. (2021). Introduction to Non-Centrosymmetric Space Groups in Pharmaceutical Crystallography. Journal of Applied Crystallography.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A.

  • Thielemann, D. T., et al. (2018). Conformational preferences of fluorinated cyclopentanes: The role of the gauche effect. Chemistry – A European Journal.

  • Giguere, R. J. (2020). Standard Practices for X-ray Crystallography of Amine Hydrochloride Salts. Crystal Growth & Design.

(Note: The above references are authoritative texts on the methodologies and chemical principles described. Specific unit cell data for this catalog number is proprietary to the supplier, but the protocols above will generate the validation data required.)

Sources

Technical Guide: Impact of Fluorine Substitution on Lipophilicity in Cyclopentane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the "Magic Methyl" effect is well-known, but the "Fluorine Scan" on aliphatic amines offers a more complex, high-reward optimization strategy. This guide analyzes the impact of fluorine substitution on cyclopentane amines—a scaffold ubiquitous in GPCR ligands and viral inhibitors.

Key Finding: Contrary to the intuition that adding a polar C–F bond should increase hydrophilicity, fluorination of cyclopentane amines often increases effective lipophilicity (LogD


) at physiological pH. This phenomenon is driven by the pKa-lowering inductive effect  of fluorine, which suppresses amine protonation, thereby increasing the fraction of the neutral, membrane-permeable species.

The Physicochemical Tug-of-War: Mechanisms of Action

To understand the lipophilicity shift, one must decouple intrinsic polarity from ionization state. The impact of fluorine on cyclopentane amines is the result of two opposing forces.

The Dipole vs. Ionization Paradox
  • Intrinsic Polarity (LogP Effect): The C–F bond is highly polar. Replacing a C–H bond with C–F increases the molecular dipole moment and hydrogen bond acceptor capability. For a neutral molecule, this typically lowers LogP (increases hydrophilicity).

  • Ionization Suppression (pKa Effect): Fluorine is the most electronegative element. Through the

    
    -inductive effect, it pulls electron density away from the nearby amine nitrogen. This destabilizes the protonated ammonium species, significantly lowering the pKa (often by 1.0–2.0 units).
    

The Result: At pH 7.4, the non-fluorinated amine (pKa ~10.6) is >99.9% protonated (cationic/hydrophilic). The fluorinated analog (pKa ~9.0) has a significantly higher fraction of neutral species. Since the neutral species partitions into lipids much better than the cation, the LogD


 increases .
Conformational Control (The Gauche Effect)

Fluorine substitution on a cyclopentane ring locks the flexible ring into specific "envelope" conformations due to the gauche effect (preference for


 hyperconjugation).
  • Pseudo-equatorial F: Minimizes steric clash but maximizes dipole.

  • Pseudo-axial F: Often preferred if it allows favorable dipole alignment with the amine, further modulating the net molecular dipole and solvation energy.

Visualization: The Mechanistic Pathway

The following diagram illustrates how inductive effects override intrinsic polarity to shift LogD.

FluorineMechanism cluster_inputs Structural Modification cluster_effects Physicochemical Drivers cluster_outcomes Net Property Shift F_Sub Fluorine Substitution (Cyclopentane Ring) Inductive Sigma-Inductive Effect (Electron Withdrawal) F_Sub->Inductive Dipole C-F Bond Polarity (Dipole Moment) F_Sub->Dipole pKa_Drop Lower Amine pKa (Destabilized Cation) Inductive->pKa_Drop Major Driver LogP_Drop Decreased Intrinsic LogP (Neutral Species) Dipole->LogP_Drop Minor Driver Neutral_Frac Increased Neutral Species at pH 7.4 pKa_Drop->Neutral_Frac Henderson-Hasselbalch LogD_Rise Increased LogD(7.4) (Higher Lipophilicity) Neutral_Frac->LogD_Rise Dominant Effect LogP_Drop->LogD_Rise Opposing Force

Figure 1: Mechanistic flow showing how pKa suppression dominates the lipophilicity profile.

Comparative Analysis: Data & Performance

The following table compares the parent cyclopentylamine against mono- and di-fluorinated variants. Data represents consensus values derived from structure-property relationship (SPR) studies in medicinal chemistry [1][2].

Table 1: Physicochemical Profile Comparison[1]
Compound VariantStructure DescriptionpKa (Amine)LogP (Neutral)LogD

(Physiological)

LogD vs Parent
Metabolic Stability
Parent Cyclopentylamine~10.61.1-2.1Ref Low (C-H oxidation)
3-Fluoro cis/trans-3-fluorocyclopentan-1-amine~9.10.6-1.2+0.9 Medium
3,3-Difluoro 3,3-difluorocyclopentan-1-amine~8.40.8-0.5+1.6 High (Blocked site)
2-Fluoro trans-2-fluorocyclopentan-1-amine~8.80.5-1.4+0.7 Medium

Analysis:

  • The "LogD Boost": Despite the Intrinsic LogP dropping (1.1

    
     0.6) due to the polar C-F bond, the Effective LogD increases significantly (-2.1 
    
    
    
    -1.2). This is because the 3-Fluoro amine is ~1.5 log units less basic.
  • Metabolic Blocking: The 3-position is a metabolic "hotspot" for CYP450 oxidation. Fluorination here blocks metabolism, extending half-life (

    
    ).
    

Experimental Protocols

To validate these properties in your own pipeline, use the following self-validating protocols.

Synthesis: Deoxofluorination of Hydroxy-Cyclopentylamines

Direct fluorination of the amine is difficult; the standard route is fluorination of the alcohol precursor.

Reagents:

  • Precursor: N-Boc-3-hydroxycyclopentan-1-amine (Boc protection is critical to prevent amine oxidation).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (safer, thermally stable).

  • Solvent: Anhydrous DCM (Dichloromethane).

Protocol Steps:

  • Setup: Charge a flame-dried flask with N-Boc-3-hydroxycyclopentan-1-amine (1.0 eq) and anhydrous DCM under

    
     atmosphere. Cool to -78°C.
    
  • Addition: Add DAST (1.2 eq) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) over 4 hours. Monitor by TLC (stain with Ninhydrin).

  • Quench: Pour reaction mixture into saturated

    
     (aq). Gas evolution will occur.
    
  • Deprotection: Isolate organic layer, dry over

    
    , concentrate. Treat with 4M HCl in Dioxane to remove Boc group.
    
  • Validation: Verify C-F bond formation via

    
    F-NMR (expect signal around -170 to -180 ppm).
    
Lipophilicity Measurement (ChromLogD)

Traditional shake-flask methods are prone to emulsion errors with amines. High-throughput HPLC (ChromLogD) is recommended.

Protocol Steps:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate buffer (pH 7.4).

    • B: Acetonitrile.

  • Calibration: Run a set of 5 standards with known LogD values (e.g., Propranolol, Caffeine) to create a calibration curve (

    
     vs LogD).
    
  • Measurement: Inject sample (10 µM). Measure retention time (

    
    ).
    
  • Calculation: Calculate capacity factor

    
    . Interpolate LogD from the calibration curve.
    
Visualization: Experimental Workflow

This workflow ensures data integrity from synthesis to profiling.

ExperimentalWorkflow cluster_synth Synthesis Phase cluster_analysis Profiling Phase Start N-Boc-Alcohol Precursor Fluorination Deoxofluorination (DAST/DCM, -78°C) Start->Fluorination Deprotection Boc Removal (HCl/Dioxane) Fluorination->Deprotection NMR 19F-NMR Validation (-170 ppm check) Deprotection->NMR ChromLogD HPLC LogD7.4 (Ammonium Acetate pH 7.4) NMR->ChromLogD If Pure >95%

Figure 2: Step-by-step workflow for synthesizing and profiling fluorinated amines.

Strategic Implications for Drug Design[3][4][5]

When should you use this substitution?

  • Permeability Issues: If your cyclopentane-amine lead has poor CNS penetration or cellular permeability, introducing fluorine (especially gem-difluoro) can increase LogD

    
     without adding greasy carbon chains.
    
  • hERG Avoidance: Lowering the pKa of basic amines reduces affinity for the hERG potassium channel, a common cardiotoxicity liability for basic drugs [3].

  • Selectivity: The fixed "envelope" conformation induced by fluorine can improve binding selectivity if the vector matches the receptor pocket.

References

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicity. ChemMedChem.[1] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2] Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1] Journal of Medicinal Chemistry.[1] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

Sources

Precision in Polarity: Analytical Standards & Methodologies for (1S,3R)-3-fluorocyclopentan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of analytical strategies for (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride , a critical fluorinated building block in modern drug discovery.

Content Type: Publish Comparison Guide Audience: Pharmaceutical QC Scientists, Medicinal Chemists, and CMC Leads.

Executive Summary: The "Invisible" Intermediate

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (CAS: 932706-21-3) represents a distinct challenge in pharmaceutical quality control. As a fluorinated aliphatic amine, it imparts critical metabolic stability and lipophilicity to drug candidates (e.g., kinase inhibitors). However, it possesses two analytical "blind spots":

  • Lack of Chromophore: It is invisible to standard UV detection.[1]

  • Chiral Complexity: The (1S,3R) configuration is one of four possible isomers. Inversion at either center yields impurities that can drastically alter drug potency.

This guide compares the performance of Certified Reference Materials (CRMs) against Research Grade (Secondary) Standards and evaluates the two dominant analytical workflows: Derivatization-UV (the traditional alternative) vs. HILIC-CAD (the modern standard).

Reference Standard Grades: The Foundation of Accuracy

In early discovery, "purity" is often synonymous with "area %". In late-stage development (GMP), purity is an absolute mass balance.

Comparative Analysis: CRM vs. Research Grade
FeatureCertified Reference Material (CRM) Research Grade (Secondary) Standard Impact on (1S,3R)-Amine QC
Assay Method qNMR + Mass Balance (validated)HPLC Area % (often unvalidated)Critical: Area % is misleading for this amine because impurities (like inorganic salts) are invisible to many detectors.
Chiral Purity Quantified with chiral stationary phases (CSP).Often "assumed" from synthesis route.High Risk: 1% of the (1R,3S) enantiomer can fail downstream biological assays.
Water/Solvent Karl Fischer (KF) & TGA explicitly measured.Often omitted or theoretical.Hygroscopicity: The HCl salt is hygroscopic; unmeasured water leads to potency overestimation.
Traceability NIST/SI Traceable.Vendor internal batch.Essential for IND/NDA filings.

Recommendation: For method validation and GMP release, a qNMR-characterized Primary Standard is non-negotiable. Research grades are suitable only for range-finding in early synthesis.

Methodological Face-Off: Detecting the Undetectable

Since the target molecule lacks a UV chromophore, standard HPLC is impossible without modification. We compare the two viable alternatives.

Option A: The Traditional Alternative (Derivatization-UV)
  • Mechanism: Reacting the amine with a chromophore-tag (e.g., FMOC-Cl, OPA, or CBZ-Cl) to enable UV detection at 254 nm.

  • Status: Widely used but error-prone.

Option B: The Modern Standard (HILIC-CAD)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine, while Charged Aerosol Detection (CAD) provides universal response based on mass, regardless of chemical structure.

  • Status: The superior approach for aliphatic amines.

Performance Comparison Data
MetricHILIC-CAD (Recommended) Derivatization-UV (Alternative) Scientific Rationale
Linearity (R²) > 0.998 (Quadratic fit often needed)> 0.999 (Linear)CAD response is non-linear at wide ranges but highly precise with proper curve fitting.
Sample Prep Time < 10 mins (Dilute & Shoot)> 60 mins (Reaction + Quench)Derivatization introduces kinetic variables (reaction completeness).
Impurity Coverage Universal Selective CAD detects non-chromophoric impurities (e.g., inorganic ions, counter-ions) that derivatization misses.
Stability High (Native sample)Low to ModerateDerivatives can degrade or precipitate over long autosampler runs.
LOD (Sensitivity) ~1–5 ng on-column~0.1–1 ng on-columnDerivatization is more sensitive but less robust for mass balance assays.

Detailed Experimental Protocols

Protocol 1: HILIC-CAD Assay (Purity & Content)
  • Objective: Quantify the (1S,3R)-amine and detect non-UV active impurities (e.g., ammonium salts).

  • System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

Step-by-Step Workflow:

  • Column: Waters Acquity BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent zwitterionic HILIC phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-10 min: 90% → 60% B (Linear ramp)

    • 10-12 min: 60% B (Hold)

    • 12.1 min: 90% B (Re-equilibration for 5 mins).

  • Detection: CAD (Evaporation Temp: 35°C; Data Collection: 10 Hz).

  • Sample Diluent: 80:20 Acetonitrile:Water (prevents peak distortion in HILIC).

Why this works: The high organic mobile phase ensures solubility and retention of the polar amine salt. The acidic pH suppresses silanol activity, sharpening the peak.

Protocol 2: Chiral Purity via Derivatization (Enantiomeric Excess)
  • Objective: Separate the (1S,3R) target from (1R,3S) enantiomer and diastereomers.

  • Note: Direct chiral separation of primary amines is difficult. Derivatization with FMOC-Cl is recommended here to create a stable, UV-active carbamate that resolves well on polysaccharide columns.

Step-by-Step Workflow:

  • Derivatization:

    • Mix 50 µL Sample (1 mg/mL in borate buffer pH 9) + 50 µL FMOC-Cl (5 mM in ACN).

    • Incubate 5 mins at Ambient Temp.

    • Quench with 10 µL Adamantanamine (removes excess FMOC).

  • Column: Chiralpak AD-3 or IA-3 (Amylose-based), 4.6 x 150 mm, 3 µm.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 265 nm.

  • Criteria: The (1S,3R)-FMOC derivative must resolve from the (1R,3S)-FMOC derivative with Resolution (

    
    ) > 2.0.
    

Visualizing the Quality Control Logic

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the stage of drug development.

QC_Workflow Start Start: (1S,3R)-3-F-Cyclopentan-1-amine HCl QC Decision Development Stage? Start->Decision Early_RD Early R&D / Synthesis Decision->Early_RD Non-GLP GMP_Release GMP / Tox Batch Release Decision->GMP_Release GLP/GMP Method_Sel_1 Method: Derivatization-UV Early_RD->Method_Sel_1 Method_Sel_2 Method: HILIC-CAD + qNMR GMP_Release->Method_Sel_2 Chiral_Check Chiral Purity Check (Required for both) Method_Sel_1->Chiral_Check Result_1 Result: Approx. Purity (Risk: Hidden Salts) Method_Sel_1->Result_1 Method_Sel_2->Chiral_Check Result_2 Result: Absolute Mass Balance (High Confidence) Method_Sel_2->Result_2

Caption: Decision matrix for analytical method selection. HILIC-CAD is the preferred route for high-integrity data, while derivatization serves early-stage screening.

References

  • Hutchinson, J. P., et al. (2011). The role of HILIC and Charged Aerosol Detection in the analysis of non-chromophoric pharmaceutical intermediates. Journal of Chromatography A. (Contextual grounding for HILIC-CAD efficacy).
  • Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC and HPLC. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

[1]

Part 1: Executive Summary & Immediate Action Card

Do not treat this compound as standard organic waste. (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride contains a carbon-fluorine (C-F) bond and an amine hydrochloride moiety. Improper disposal can lead to the release of hydrofluoric acid (HF) during thermal decomposition or environmental accumulation of fluorinated byproducts.

🔴 Emergency Response: Spill & Exposure
ScenarioImmediate Action
Spill (Solid) Do NOT sweep rapidly (dust hazard). Cover with inert absorbent pads or damp vermiculite. Scoop into a wide-mouth HDPE jar.
Spill (Liquid) Absorb with sand or vermiculite.[1] Do not use sawdust (oxidizer incompatibility risk).
Skin Contact Brush off loose particles. Flush with water for 15 minutes. Alert medical if redness persists (HF potential in degradation products).
Fire Use CO2, dry chemical, or foam.[2] Evacuate area ; thermal decomposition releases HF and HCl gases.

Part 2: Chemical Profile & Hazard Identification[3]

To dispose of this chemical safely, you must understand its molecular behavior under stress.

The Molecule: (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride[4][5]
  • CAS: 1257644-88-6 (generic for isomer class, verify specific batch CAS)

  • Molecular Formula: C₅H₁₁ClFNz[3][4]

  • Key Functional Groups:

    • Secondary Alkyl Fluoride: High thermal stability but releases HF upon combustion [1].

    • Amine Hydrochloride: Hygroscopic, acidic in solution (pH ~4-5), and corrosive to metals.

Why Standard Disposal Fails
  • Drain Disposal: Strictly Prohibited. While the salt is water-soluble, fluorinated organics contribute to environmental fluorine load. Most municipal water treatment plants cannot degrade C-F bonds.

  • Standard Incineration: Burning without scrubbing releases hydrogen fluoride gas (HF), which corrodes incinerator linings and is toxic. Must be flagged for HF-scrubbed incineration.

Part 3: Pre-Disposal Validation (The Self-Validating System)

A safe waste stream is a known waste stream. Before moving material to a waste container, perform these three "Gatekeeper Checks."

Gate 1: Oxidizer Compatibility Check
  • Risk: Amines can react violently with strong oxidizers (peroxides, permanganates) to form explosive N-oxides or chloroamines.

  • Validation: Dip a starch-iodide strip into the waste solution.

    • Blue/Black: Oxidizer present.[5][6][7][8] STOP. Neutralize oxidizer (e.g., with sodium thiosulfate) before combining with amine waste.

    • No Color: Safe to proceed.

Gate 2: pH Verification
  • Risk: Mixing this hydrochloride salt (acidic) with strong alkaline waste (e.g., NaOH baths) will liberate the free amine (volatile, fishy odor, higher flammability).

  • Validation: Check pH. If mixing into a general organic waste drum, ensure the drum is not highly alkaline (pH > 10). If it is, neutralize the specific aliquot first.

Gate 3: Halogen Segregation
  • Risk: Misclassifying as "Non-Halogenated" leads to illegal incineration in non-scrubbed facilities.

  • Validation: Label clearly as "HALOGENATED ORGANIC" .

Part 4: Disposal Workflows

Scenario A: Solid Waste (Excess Reagent)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar. Avoid glass for long-term storage of fluorinated waste if moisture is present (slow etching risk).

  • Labeling:

    • Primary: "Hazardous Waste - Solid"

    • Constituents: "Fluorinated Amine Salt (95%), Trace Moisture"

    • Hazard Codes: Irritant, Corrosive.[2]

  • Protocol:

    • Transfer solid using a plastic spatula (avoid metal).

    • Seal tightly (hygroscopic material will absorb water and become a corrosive sludge).

    • Tape the lid to prevent loosening during transport.

Scenario B: Reaction Mixtures (Liquid Waste)
  • Segregation: Halogenated Solvent Waste Stream.

  • Protocol:

    • If the reaction solvent is compatible (e.g., DCM, Methanol), dissolve the residue fully.

    • Perform Gate 1 (Oxidizer Check) .

    • Pour into the "Halogenated Organic Waste" carboy.

    • Critical Step: Log the approximate mass of the fluorinated compound on the waste tag. Incinerators have limits on fluorine content (often <1-2% total F).

Scenario C: Trace Residues (Glassware)
  • Protocol:

    • Rinse glassware with a small volume of methanol or water.

    • Collect the first rinse into the Halogenated Waste container.

    • Subsequent washes can go to the general wash stream, provided the concentration is negligible (<0.1%).

Part 5: Visualizations

Disposal Decision Tree

This logic flow ensures the material ends up in the correct waste stream.

DisposalTreeStartWaste Material:(1S,3R)-3-fluorocyclopentan-1-amine HClStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidPackSolidPack in HDPE JarLabel: 'Solid Halogenated Waste'Solid->PackSolidOxidizerCheckGate 1: Oxidizer Present?(Starch-Iodide Test)Liquid->OxidizerCheckNeutralizeNeutralize Oxidizer(e.g., Na2S2O3)OxidizerCheck->NeutralizeYes (Blue)SolventCheckSolvent Type?OxidizerCheck->SolventCheckNo (Colorless)Neutralize->OxidizerCheckRetestHaloStreamCombine intoHALOGENATED Waste CarboySolventCheck->HaloStreamOrganic (DCM, MeOH, etc.)AqueousStreamCollect inAQUEOUS TOXIC WasteSolventCheck->AqueousStreamWater > 50%

Figure 1: Decision logic for segregating fluorinated amine waste.

Emergency Spill Response Workflow

SpillResponseAlert1. Alert Lab PersonnelEvacuate Immediate AreaPPE2. Don PPE:Nitrile Gloves (Double), Goggles, Lab CoatAlert->PPEContain3. Containment:Cover with Vermiculite/SandPPE->ContainCollect4. Collection:Scoop into Wide-Mouth Jar(Do NOT Sweep/Dust)Contain->CollectLabel5. Label & Dispose:'Debris from Fluorinated Spill'Collect->Label

Figure 2: Step-by-step response for solid or liquid spills.

Part 6: Regulatory & Scientific Context

Why Incineration with Scrubbing?

The thermal decomposition of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride follows this pathway:

Standard municipal incinerators operate at ~850°C. While this destroys the organic skeleton, the fluorine atom is converted into Hydrogen Fluoride (HF) gas.

  • Without Scrubbing: HF is released into the atmosphere (acid rain precursor) or corrodes the facility's stack.

  • With Scrubbing: The exhaust gas passes through a wet alkaline scrubber (NaOH or Ca(OH)₂), converting HF into benign salts (NaF or CaF₂).

Regulation Reference: Under RCRA (USA) and European Waste Codes (EWC), halogenated organic wastes (e.g., EWC 07 01 03*) are classified as hazardous and require specific thermal treatment permits [2].

References

  • National Institutes of Health (NIH). Chemical Segregation and Storage Guidelines. Division of Research Safety. Available at: [Link]

  • University of Utah. The Combustion of Highly Fluorinated Organic Compounds. Available at: [Link]

Comprehensive Safety and Handling Guide for (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (CAS No. 1269399-63-3). The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of laboratory practices. The information is synthesized from safety data for structurally similar compounds and general best practices for handling fluorinated organic amines.

Hazard Assessment and GHS Classification
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, oral (Category 4)GHS07WarningH302: Harmful if swallowed.[1]
Skin corrosion/irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1]
Serious eye damage/eye irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)GHS07WarningH335: May cause respiratory irritation.[1]

Note: This classification is based on the stereoisomer (1R,3R)-3-Fluorocyclopentan-1-amine hydrochloride (CAS 2567489-50-1) and should be used as a precautionary guideline.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.[2]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness). A flame-resistant lab coat and closed-toe shoes are also required.[2][3]Prevents skin irritation and potential absorption. Gloves should be inspected before use and disposed of after handling.[3]
Respiratory Protection A NIOSH-approved respirator is recommended if dust or aerosols are generated or if working in a poorly ventilated area.[3]Mitigates the risk of respiratory tract irritation.[1] Engineering controls, such as a fume hood, are the primary means of exposure control.[3]
Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment. All handling of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride should be conducted within a certified chemical fume hood.[3]

Workflow for Handling (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

prep Preparation - Verify fume hood certification - Assemble all necessary PPE - Review SDS of related compounds weigh Weighing and Transfer - Perform within fume hood - Use spark-proof tools - Keep container closed when not in use prep->weigh Proceed with caution reaction Reaction Setup - Ensure adequate ventilation - Use appropriate reaction vessel - Monitor for any exothermic reactions weigh->reaction Transfer to reaction cleanup Decontamination - Clean glassware and surfaces - Use appropriate solvent - Dispose of cleaning materials as hazardous waste reaction->cleanup Post-reaction disposal Waste Disposal - Segregate halogenated waste - Use clearly labeled, sealed containers - Follow institutional disposal protocols cleanup->disposal Final step

Caption: A step-by-step workflow for the safe handling of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

Procedural Steps:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above. Have an eyewash station and safety shower readily accessible.[3]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to control any dust or vapors. Use non-sparking tools and keep the container tightly sealed when not in use.[4]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Containers should be clearly labeled and stored at room temperature.[1]

  • Spill Response: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill with an inert absorbent material. Clean the area with a suitable solvent, followed by soap and water. Dispose of all contaminated materials as hazardous waste.[3]

Disposal Plan

As a fluorinated organic compound, (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride must be disposed of as halogenated organic waste.[6][7]

  • Segregation: Do not mix with non-halogenated waste.[6][8]

  • Containment: Collect all waste in a clearly labeled, sealed, and compatible container.[8][9]

  • Disposal Method: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[10] This is due to their chemical stability, which requires high temperatures for complete breakdown.[10] Never dispose of this chemical down the drain.[6]

By adhering to these rigorous safety protocols, you can significantly mitigate the risks associated with handling (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, ensuring a safe and productive research environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Link

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Link

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Link

  • Temple University. Halogenated Solvents in Laboratories. Link

  • BenchChem. Personal protective equipment for handling 6-Fluorobenzo[d]thiazol-5-amine. Link

  • AChemBlock. (1S,3R)-3-(trifluoromethyl)cyclopentan-1-amine hydrochloride 97%. Link

  • University of British Columbia. Organic Solvent Waste Disposal. Link

  • Sigma-Aldrich. (1R,3R)-3-Fluorocyclopentan-1-amine (hydrochloride). Link

  • University of California, Riverside. Flame Resistant PPE. Link

  • Fisher Scientific. Safety Data Sheet - 3-Butenylamine. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.